(S)-(-)-1-(1-Naphthyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936062 | |
| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-84-8 | |
| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(-)-1-(1-Naphthyl)ethanol physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral alcohol widely utilized as an intermediate in asymmetric synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Structure
This compound is a chiral secondary alcohol. Its stereochemistry is designated as (S) according to the Cahn-Ingold-Prelog priority rules, and the negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.
-
IUPAC Name: (1S)-1-(naphthalen-1-yl)ethan-1-ol
-
Synonyms: (S)-(-)-α-Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene
-
CAS Number: 15914-84-8
Physical Properties
The physical properties of this compound and its corresponding racemic mixture and (R)-enantiomer are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystals | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethers, and aromatic hydrocarbons. Limited solubility in water. | [4] |
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | 44.0 - 48.0 | 316.0 ± 11.0 at 760 mmHg (Predicted) |
| (R)-(+)-1-(1-Naphthyl)ethanol | 47 - 49 | 316.0 ± 11.0 (Predicted) |
| (±)-1-(1-Naphthyl)ethanol (Racemic) | 63 - 65 | 316.0 ± 11.0 at 760 mmHg, 133 at 3 mmHg |
Table 3: Optical Properties
| Compound | Specific Rotation [α] | Conditions | Source(s) |
| This compound | -75.0 to -80.0° | c = 1 in methanol | [3] |
| (R)-(+)-1-(1-Naphthyl)ethanol | +78° | c = 1 in methanol | [7] |
Experimental Protocols
The following sections detail the general methodologies for determining the key physical properties of chiral alcohols like this compound.
Melting Point Determination
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8][9][10]
Boiling Point Determination
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For small sample sizes, the Thiele tube method is commonly employed.
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner or hot plate)
-
Thermometer (calibrated)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating fluid.
-
The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][11][12][13]
Specific Rotation Determination
Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
A precise mass of the chiral substance is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) to prepare a solution of known concentration (c, in g/mL).
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).[1][3][5][14][15]
Application in Asymmetric Synthesis
This compound is a valuable chiral auxiliary and intermediate in asymmetric synthesis. A primary application is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through methods like transfer hydrogenation or using stoichiometric chiral reducing agents derived from chiral alcohols.
Experimental Workflow: Asymmetric Reduction of a Prochiral Ketone
The following diagram illustrates a general workflow for the asymmetric reduction of a ketone to a chiral alcohol, a common application for compounds like this compound or its derivatives.
Caption: General workflow for the asymmetric reduction of a ketone.
This workflow outlines the key steps from reaction setup to the analysis of the final chiral alcohol product. The choice of solvent, reducing agent, and reaction conditions are critical for achieving high yield and enantioselectivity. The enantiomeric excess of the product is a crucial measure of the success of the asymmetric synthesis and is typically determined by chiral chromatography.
References
- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phillysim.org [phillysim.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. cerritos.edu [cerritos.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (S)-(-)-1-(1-Naphthyl)ethanol: Chemical Structure, Stereochemistry, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and key synthetic and analytical methodologies for (S)-(-)-1-(1-Naphthyl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of various therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a chiral secondary alcohol characterized by a naphthyl group and a hydroxyl-bearing ethyl substituent at the 1-position of the naphthalene ring. Its stereochemistry is defined by the S-configuration at the chiral center, and it exhibits a levorotatory specific rotation.
Table 1: Chemical Identifiers for 1-(1-Naphthyl)ethanol and its Enantiomers
| Identifier | Racemic (±)-1-(1-Naphthyl)ethanol | This compound | (R)-(+)-1-(1-Naphthyl)ethanol |
| IUPAC Name | (RS)-1-(Naphthalen-1-yl)ethanol | (S)-1-(Naphthalen-1-yl)ethanol | (R)-1-(Naphthalen-1-yl)ethanol |
| CAS Number | 1517-72-2[1][2] | 15914-84-8 | 42177-25-3 |
| Molecular Formula | C₁₂H₁₂O[1][2][3] | C₁₂H₁₂O | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol [1][2][3] | 172.22 g/mol | 172.22 g/mol |
| InChI Key | CDRQOYRPWJULJN-UHFFFAOYSA-N[1] | CDRQOYRPWJULJN-QMMMGPOBSA-N | CDRQOYRPWJULJN-VKHMYHEASA-N |
| SMILES String | CC(O)c1cccc2ccccc12[1] | C--INVALID-LINK--c1cccc2ccccc12 | C--INVALID-LINK--c1cccc2ccccc12 |
Table 2: Physicochemical Properties
| Property | Racemic (±)-1-(1-Naphthyl)ethanol | This compound | (R)-(+)-1-(1-Naphthyl)ethanol |
| Physical State | Solid[1] | Solid | White to pale yellow crystals |
| Melting Point | 63-65 °C[1] | 44.0 to 48.0 °C | 47-49 °C |
| Boiling Point | 316.0 ± 11.0 °C at 760 mmHg | 165 °C at 11 mmHg | 316.0 ± 11.0 °C (Predicted) |
| Specific Rotation ([α]D) | Not Applicable | -75.0 to -80.0° (c=1, MeOH) | +78° (c=1, MeOH) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Stereochemistry and a Visual Representation
The stereochemistry of 1-(1-Naphthyl)ethanol is centered at the carbon atom bonded to the hydroxyl group and the naphthyl ring. The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) or (R) configuration based on the spatial arrangement of the substituents. The (S)-enantiomer, the focus of this guide, and its (R)-enantiomer are non-superimposable mirror images.
Role in Drug Development
This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol. Its specific stereochemistry is often essential for the biological activity of the final drug molecule.
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Biocatalytic Reduction of 1'-Acetonaphthone
This method utilizes enzymes to stereoselectively reduce the ketone group of 1'-acetonaphthone to the corresponding (S)-alcohol.
Experimental Workflow:
Detailed Protocol (based on microbial reduction):
-
Microorganism Cultivation: A microorganism known to possess a suitable ketoreductase, such as Pichia kudriavzevii, is cultured in an appropriate growth medium until a desired cell density is reached.[4]
-
Bioreduction: 1'-Acetonaphthone is added to the whole-cell culture or a suspension of harvested cells in a buffer. The reaction is incubated under optimized conditions of temperature, pH, and agitation.[4]
-
Reaction Monitoring: The progress of the reduction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Extraction: Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC.
Resolution of Racemic 1-(1-Naphthyl)ethanol
This approach involves the separation of the two enantiomers from a racemic mixture. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.
This method relies on the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric esters. The diastereomers, having different physical properties, can then be separated.
Logical Relationship for Chemical Resolution:
General Protocol:
-
Esterification: The racemic 1-(1-Naphthyl)ethanol is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) or its acyl chloride in the presence of a coupling agent or base to form a mixture of diastereomeric esters.
-
Separation: The diastereomeric esters are separated based on their differential solubility through fractional crystallization.
-
Hydrolysis: The separated diastereomeric ester corresponding to the (S)-alcohol is hydrolyzed under acidic or basic conditions to yield this compound.
-
Purification: The final product is purified by standard techniques such as column chromatography.
This method utilizes a lipase to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer.
Experimental Workflow for Enzymatic Resolution:
General Protocol:
-
Reaction Setup: Racemic 1-(1-Naphthyl)ethanol, a lipase (e.g., Novozym 435), and an acyl donor (e.g., vinyl acetate) are combined in an anhydrous organic solvent.
-
Enzymatic Reaction: The reaction is stirred at a controlled temperature. The lipase selectively acylates one enantiomer (typically the (R)-enantiomer) at a much faster rate than the (S)-enantiomer.
-
Reaction Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Separation: The reaction is stopped, and the enzyme is filtered off. The resulting mixture of the unreacted (S)-alcohol and the (R)-ester is separated by column chromatography.
-
Product Isolation: The fraction containing this compound is collected and the solvent is removed to yield the purified product.
Conclusion
This compound is a stereochemically defined and synthetically valuable chiral alcohol. The methodologies outlined in this guide, particularly asymmetric biocatalysis and enzymatic kinetic resolution, offer efficient and environmentally benign routes to this important pharmaceutical intermediate. A thorough understanding of its properties and the available synthetic protocols is essential for researchers and professionals engaged in the development of chiral drugs.
References
(S)-(-)-1-(1-Naphthyl)ethanol: A Technical Guide for Researchers
An In-depth Technical Guide on (S)-(-)-1-(1-Naphthyl)ethanol for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of the chiral alcohol this compound. This compound serves as a critical chiral building block in asymmetric synthesis, particularly in the development of pharmacologically active molecules.
Core Compound Data
This compound is a chiral aromatic alcohol. Its stereochemistry is of significant importance in the synthesis of enantiomerically pure compounds.
| Property | Value | Source |
| CAS Number | 15914-84-8 | [1] |
| Molecular Formula | C₁₂H₁₂O | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3][4][5] |
| Synonyms | (S)-(-)-α-Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene | [1] |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in many organic solvents (alcohols, ethers, aromatic hydrocarbons) |
Applications in Research and Drug Development
This compound is a valuable intermediate in various fields:
-
Pharmaceutical Industry : It serves as a chiral precursor for the synthesis of various drugs and active pharmaceutical ingredients.[6] Notably, it is a chiral drug intermediate for producing mevinic acid analogs, which are potent cholesterol-lowering agents.[7] These analogs act as HMG-CoA reductase inhibitors and are used in the synthesis of statins.[7]
-
Organic Synthesis : This compound is widely used as a versatile reagent in organic synthesis due to its chemical properties that allow for the formation of a wide range of other compounds.[6][8]
-
Medical Research : Due to its potential anti-inflammatory and anti-cancer properties, 1-(1-Naphthyl)ethanol is a compound of interest in medical research for the development of novel therapeutic agents.[6]
-
Perfumery and Fragrances : The racemic form, 1-(1-Naphthyl)ethanol, is utilized as a key ingredient in the creation of various fragrances due to its distinctive floral, sweet, and somewhat spicy scent.[6]
Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in drug development. A common and effective method is the asymmetric reduction of the prochiral ketone, 1-acetonaphthone. Biocatalytic reduction offers a highly selective and environmentally friendly approach.
Biocatalytic Asymmetric Reduction of 1-Acetonaphthone
This protocol is based on the whole-cell bioreduction of 1-acetonaphthone to produce enantiopure (S)-1-(1-naphthyl)ethanol using a microbial ketoreductase.[7]
1. Microorganism and Culture Preparation:
-
A suitable microorganism, such as Pichia sp., is selected for its ketoreductase activity.
-
The microorganism is cultured in an appropriate growth medium to achieve a sufficient cell density for the bioreduction.
2. Bioreduction Reaction:
-
In a reaction vessel, the cultured microbial cells (whole-cell catalyst) are suspended in a buffer solution.
-
1-Acetonaphthone, the substrate, is added to the cell suspension.
-
The reaction mixture is incubated under optimized conditions of temperature, pH, and agitation to facilitate the enzymatic reduction.
3. Reaction Monitoring:
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of the ketone to the alcohol.
4. Product Extraction and Purification:
-
Upon completion of the reaction, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (S)-1-(1-naphthyl)ethanol is purified by column chromatography on silica gel.
5. Enantiomeric Excess Determination:
-
The enantiomeric excess (ee) of the purified product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to confirm the stereoselectivity of the bioreduction.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
References
- 1. This compound | 15914-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. (±)-1-(1-萘基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (±)-1-(1-Naphthyl)ethanol | Benzene Compounds | Ambeed.com [ambeed.com]
- 4. 1-ナフタレンエタノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Synthesis of (S)-(-)-1-(1-Naphthyl)ethanol from 1-acetonaphthone
Introduction
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to mevinic acid analogues, which are potent HMG-CoA reductase inhibitors used in cholesterol-lowering drugs (statins).[1][2] The enantioselective reduction of the prochiral ketone, 1-acetonaphthone, is the most direct and widely studied route to this chiral alcohol. This technical guide provides an in-depth overview of the primary synthetic methodologies, complete with experimental protocols and comparative data, tailored for researchers and professionals in drug development.
Synthetic Strategies
The synthesis of this compound from 1-acetonaphthone is predominantly achieved through asymmetric reduction. The key challenge lies in controlling the stereochemistry to selectively produce the desired (S)-enantiomer. The most successful and widely documented methods fall into three main categories:
-
Biocatalytic Reduction: Utilizing whole-cell microorganisms or isolated enzymes to perform the enantioselective reduction.
-
Asymmetric Hydrogenation: Employing chiral transition metal catalysts, typically rhodium or ruthenium-based, in the presence of a hydrogen source.
-
Corey-Bakshi-Shibata (CBS) Reduction: A chemical reduction using a stoichiometric borane source with a chiral oxazaborolidine catalyst.
The following sections will detail the experimental protocols and quantitative data associated with each of these methods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound.
| Method | Catalyst/Microorganism | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Biocatalytic Reduction | Candida viswanathii MTCC 5158 | Cellular enzymes | Culture Media | 25 | - | >97 | - | >99 | [1] |
| Biocatalytic Reduction | Pichia kudriavzevii | Cellular enzymes | Culture Media | - | 24 | 75 | 67 | 100 | [2] |
| Asymmetric Hydrogenation | (S,S)-Diop-RuCl₂-(S)-Me-BIMAH | H₂ (30 bar) | Toluene | 25 | 16 | 99.2 | - | 98 | [3] |
| Asymmetric Hydrogenation | (S,S)-Diop-RuCl₂-(S)-i-Pr-BIMAH | H₂ (30 bar) | Toluene | 25 | 16 | 98.2 | - | 95 | [3] |
| CBS Reduction (Analogous) | (R,R)-Hydrobenzoin/BH₃·THF | BH₃·THF | THF | 0 | 1-2 | - | 90 | 95 (for 2-Acetonaphthone) | [4] |
Experimental Protocols
Biocatalytic Reduction using Candida viswanathii
This protocol is based on the findings reported for the enantioselective reduction of 1-acetonaphthone using the yeast strain Candida viswanathii.[1]
Materials:
-
Candida viswanathii MTCC 5158
-
Culture medium (e.g., yeast extract, mannitol)
-
1-Acetonaphthone
-
Phosphate buffer (pH 8)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Cultivation of Microorganism: Cultivate Candida viswanathii in a suitable medium containing mannitol (1% w/v) and yeast extract (0.5%). For enhanced enzyme production, 1-acetonaphthone (2 mM) can be added during the early cultivation period. The optimal growth conditions are a temperature of 25°C and a pH of 10.
-
Resting Cell Preparation: Harvest the yeast cells by centrifugation and wash them with phosphate buffer.
-
Bioreduction: Prepare a suspension of resting cells (200 g/L) in phosphate buffer (pH 8). Add 1-acetonaphthone to a final concentration of 2 g/L.
-
Reaction: Incubate the reaction mixture at 25°C with agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete (typically >97% conversion), saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Asymmetric Hydrogenation
This protocol is a general representation based on the patent literature for asymmetric hydrogenation of 1-acetonaphthone.[3]
Materials:
-
1-Acetonaphthone
-
Anhydrous Toluene
-
Chiral Ruthenium Catalyst (e.g., (S,S)-Diop-RuCl₂-(S)-Me-BIMAH)
-
Potassium tert-butoxide
-
Hydrogen gas (high pressure)
-
Hydrogenation reactor
Procedure:
-
Reactor Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-acetonaphthone (10 mmol) in anhydrous toluene (30 mL).
-
Catalyst Loading: Transfer the solution to a high-pressure hydrogenation reactor. Add the chiral ruthenium catalyst (e.g., 10 mg) and potassium tert-butoxide (70 mg, 0.6 mmol).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar. Stir the reaction mixture at 25°C for 16 hours.
-
Work-up: After the reaction, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification if the conversion and enantioselectivity are high.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a well-established method for the asymmetric reduction of prochiral ketones.[5][6][7] The following is a general protocol.
Materials:
-
1-Acetonaphthone
-
Anhydrous Tetrahydrofuran (THF)
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 eq) under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the flask to 0°C and slowly add the borane-dimethyl sulfide complex or borane-THF complex (e.g., 1.2 eq).
-
Substrate Addition: To the cooled catalyst-borane mixture, add a solution of 1-acetonaphthone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from 1-acetonaphthone, highlighting the different catalytic approaches.
Caption: Synthetic routes to this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the CBS reduction is dictated by the coordination of the ketone to the chiral oxazaborolidine-borane complex. The following diagram illustrates the generally accepted mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. CBS catalyst - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Biocatalytic Route to Enantiopure (S)-1-(1-Naphthyl) Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biocatalytic synthesis of enantiopure (S)-1-(1-naphthyl) ethanol, a valuable chiral intermediate in the pharmaceutical industry. The document details the use of various microbial whole-cell catalysts, optimized reaction conditions, and comprehensive experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction
(S)-1-(1-naphthyl) ethanol is a crucial building block in the synthesis of several active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The stereochemistry of the hydroxyl group is paramount to its therapeutic efficacy. Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, offer a green and highly selective alternative to traditional chemical synthesis for producing this enantiopure alcohol. These methods operate under mild conditions, often leading to high enantiomeric excess (e.e.) and conversion rates. This guide focuses on the asymmetric reduction of the prochiral ketone 1'-acetonaphthone to the desired (S)-alcohol enantiomer using various yeast strains.
Comparative Performance of Biocatalysts
A variety of yeast strains have been successfully employed for the enantioselective reduction of 1'-acetonaphthone. The following tables summarize the performance of several key biocatalysts under their respective optimized conditions.
Table 1: Biocatalytic Reduction of 1'-Acetonaphthone to (S)-1-(1-Naphthyl) Ethanol by Various Yeast Strains
| Biocatalyst | Substrate Conc. | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Candida viswanathii MTCC 5158 | 2 g/L | >97 | >99 | - | [1] |
| Pichia kudriavzevii | - | 75 | 100 | 67 | [2] |
| Rhodotorula glutinis | - | 100 | >99 | 78 | [1] |
| Candida tropicalis PBR-2 MTCC 5158 | - | - | >99 | 43 | [3] |
Table 2: Optimized Reaction Conditions for Biocatalytic Synthesis
| Biocatalyst | Temperature (°C) | pH | Agitation (rpm) | Reaction Time (h) | Reference |
| Candida viswanathii MTCC 5158 | 25 | 8.0 | - | - | [1] |
| Rhodotorula glutinis | 32 | 6.5 | 200 | - | [1] |
| Saccharomyces cerevisiae | 30 | - | - | 48 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol.
Cultivation of Biocatalysts
3.1.1. Candida viswanathii MTCC 5158
-
Inoculum Preparation: A loopful of C. viswanathii is inoculated into a nutrient broth and incubated at 25°C for 24 hours with shaking.
-
Production Medium: The production medium contains glucose (1% w/v) and 2 mM acetophenone.
-
Cultivation: The inoculum (3% v/v) is transferred to the production medium and cultivated for 36 hours at 25°C on a rotary shaker at 200 rpm.
3.1.2. Rhodotorula glutinis
-
Cultivation Medium: A suitable medium for Rhodotorula glutinis is prepared.
-
Cultivation Conditions: The yeast is cultivated at 32°C and a pH of 6.5 with agitation at 200 rpm.
Biotransformation (Asymmetric Reduction)
The following diagram illustrates the general workflow for the biocatalytic reduction process.
Caption: General workflow for the biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol.
Protocol using Resting Cells of Candida viswanathii MTCC 5158:
-
Cell Harvesting: After cultivation, the yeast cells are harvested by centrifugation at 7,000 x g for 20 minutes.
-
Cell Washing: The cell pellet is washed with a suitable buffer (e.g., phosphate buffer, 50 mM, pH 7.0) and centrifuged again at 12,000 x g for 10 minutes. The washing step is repeated.
-
Preparation of Resting Cells: The washed cell pellet is re-suspended in the same buffer to the desired cell concentration.
-
Reaction Setup: The resting cell suspension is placed in a reaction vessel.
-
Substrate Addition: 1'-acetonaphthone is added to the cell suspension. To mitigate substrate toxicity, it can be adsorbed onto a resin like XAD-7 prior to addition.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with agitation for a specified duration. The progress of the reaction is monitored periodically.
The following diagram depicts the core biocatalytic reaction.
Caption: The asymmetric reduction of 1'-acetonaphthone to (S)-1-(1-naphthyl) ethanol.
Product Extraction and Purification
-
Extraction: After the biotransformation, the reaction mixture is extracted with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure (S)-1-(1-naphthyl) ethanol.
Chiral HPLC Analysis
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase column, such as COSMOSIL CHiRAL, is used for the separation of the enantiomers.
-
Mobile Phase: A typical mobile phase for the separation of 1-(1-naphthyl)ethanol enantiomers is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[5]
-
Flow Rate: A suitable flow rate is maintained (e.g., 1 mL/min).
-
Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.
Conclusion
The biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol offers a highly efficient and environmentally friendly method for producing this valuable chiral intermediate. Various yeast strains, including Candida viswanathii, Pichia kudriavzevii, and Rhodotorula glutinis, have demonstrated excellent enantioselectivity and high conversion rates. By optimizing cultivation and biotransformation parameters, it is possible to achieve preparative-scale synthesis with outstanding optical purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and biocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
A Technical Guide to the Microbial Preparation of (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of pharmacologically active molecules, including mevinic acid analogues, which are potent inhibitors of HMG-CoA reductase.[1][2][3] The stereoselective synthesis of this alcohol is of paramount importance, and microbial reduction of the prochiral ketone 1'-acetonaphthone presents an environmentally benign and highly selective alternative to traditional chemical methods. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the microbial-mediated preparation of this compound.
Introduction: The Imperative for Biocatalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as critical building blocks for a wide array of pharmaceuticals.[4][5] While chemical methods for asymmetric reduction exist, they often rely on expensive catalysts, harsh reaction conditions, and may generate hazardous waste.[6] Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative, offering remarkable stereoselectivity under mild, aqueous conditions.[4][7]
The microbial reduction of ketones is typically mediated by a class of enzymes known as carbonyl reductases or alcohol dehydrogenases.[8] These enzymes utilize cofactors, such as NAD(P)H, to deliver a hydride to the carbonyl carbon, leading to the formation of the corresponding alcohol.[8] The exquisite three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, resulting in the preferential formation of one enantiomer. This guide focuses on the application of this principle to the synthesis of this compound from 1'-acetonaphthone.
Microbial Catalysts for the Asymmetric Reduction of 1'-Acetonaphthone
A diverse range of microorganisms, including yeasts, fungi, and bacteria, have been successfully employed for the enantioselective reduction of 1'-acetonaphthone. The choice of biocatalyst is critical as it directly influences the yield, enantiomeric excess (e.e.), and overall efficiency of the process.
Yeast Strains
Yeasts are among the most extensively studied microorganisms for ketone reductions. Several species have demonstrated exceptional performance in the synthesis of this compound:
-
Geotrichum candidum and Candida parapsilosis have shown excellent results, yielding the (S)-alcohol with high enantiomeric selectivity.[9]
-
Candida viswanathii , a strain isolated from soil, is capable of producing enantiopure (S)-alcohol with high conversion rates.[3] Studies have shown that the carbonyl reductase in this organism is constitutively expressed.[3]
-
Pichia kudriavzevii has been identified as a potent biocatalyst, producing (S)-1-(1-naphthyl)ethanol with excellent enantiomeric excess and good conversion and yield.[1][2]
-
Rhodotorula glutinis strains have been shown to effectively reduce 1'-acetonaphthone, achieving excellent enantiomeric excess and high conversion rates.[1]
Bacterial Strains
While yeasts are more commonly reported for this specific transformation, certain bacteria also possess the requisite enzymatic machinery:
-
Bacillus cereus has been identified as a potent strain for the resolution and conversion of (R)-1-(1-naphthyl)ethanol to produce the (S)-enantiomer with high yield.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the microbial reduction of 1'-acetonaphthone. This allows for a clear comparison of the efficacy of different microorganisms under their respective optimized conditions.
| Microorganism | Substrate Conc. | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Geotrichum candidum | - | 84 | - | >99 (S) | [9] |
| Candida parapsilosis | - | 43 | - | >98 (S) | [9] |
| Candida viswanathii MTCC 5158 | 2 g/L | >97 | - | >99 (S) | [3] |
| Pichia kudriavzevii | - | 75 | 67 | 100 (S) | [1][2] |
| Rhodotorula glutinis | - | 100 | 78 | >99 (S) | [1] |
| Bacillus cereus WG3 | - | 86 (of R-form) | 95 (of S-form) | 80 (S) | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial preparation of this compound.
Microorganism Cultivation
Objective: To grow a sufficient quantity of microbial biomass for the biotransformation reaction.
Example Protocol for Yeast (e.g., Candida viswanathii)
-
Media Preparation: Prepare a suitable growth medium. A typical medium might consist of (per liter): 10 g yeast extract, 20 g peptone, and 20 g dextrose. For C. viswanathii, mannitol (1% w/v) has been found to be beneficial for both growth and enzyme production.[3]
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the yeast strain.
-
Incubation: Incubate the culture at an optimal temperature (e.g., 25°C for C. viswanathii) with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase of growth.[3]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The resulting "resting cells" are now ready for the biotransformation.
Whole-Cell Biotransformation
Objective: To carry out the asymmetric reduction of 1'-acetonaphthone using the cultivated microbial cells.
Example Protocol:
-
Reaction Setup: Prepare a reaction mixture in a suitable vessel (e.g., Erlenmeyer flask). The mixture typically contains:
-
Substrate Addition: Add 1'-acetonaphthone to the reaction mixture. The optimal substrate concentration needs to be determined for each microorganism to avoid substrate inhibition (e.g., 2 g/L for C. viswanathii).[3] The substrate can be added directly or adsorbed onto a resin (e.g., XAD-7) to control its concentration in the aqueous phase and reduce toxicity.[9]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C for C. viswanathii) with agitation for a predetermined time (e.g., 12-24 hours).[3]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by techniques such as HPLC or GC to determine the conversion of the substrate and the formation of the product.
Product Extraction and Analysis
Objective: To isolate and purify the this compound and determine its enantiomeric excess.
Example Protocol:
-
Cell Removal: After the reaction is complete, remove the microbial cells from the reaction mixture by centrifugation or filtration.
-
Extraction: Extract the product from the supernatant/filtrate using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Analysis:
-
Structure Confirmation: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and MS.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.
-
Visualizing the Process
Diagrams are essential for understanding the workflow and the underlying biochemical processes.
Caption: Experimental workflow for microbial reduction.
Caption: Generalized enzymatic reduction pathway.
Conclusion and Future Outlook
The microbial reduction of 1'-acetonaphthone to this compound is a highly efficient and stereoselective method for the production of this valuable chiral intermediate. A variety of microorganisms, particularly yeast strains, have demonstrated the ability to perform this transformation with excellent enantiomeric excess and good yields. The use of whole-cell biocatalysts is advantageous as it circumvents the need for enzyme purification and facilitates the in-situ regeneration of essential cofactors.
Future research in this area will likely focus on several key aspects:
-
Strain Improvement: Genetic and metabolic engineering of promising microbial strains to enhance enzyme activity, substrate tolerance, and overall productivity.
-
Enzyme Discovery: Prospecting for novel carbonyl reductases with superior properties from diverse environmental niches.
-
Process Optimization: Development of advanced fermentation and biotransformation strategies, such as high-cell-density fermentation and in-situ product removal, to improve volumetric productivity and simplify downstream processing.
-
Immobilization: The use of immobilized cells or enzymes to improve catalyst stability and reusability, making the process more cost-effective for industrial applications.[3]
By addressing these areas, the microbial synthesis of this compound can be further refined, offering a truly green and economically viable manufacturing route for this important pharmaceutical precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for (S)-(-)-1-(1-Naphthyl)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral alcohol (S)-(-)-1-(1-Naphthyl)ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral features, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this and similar chiral compounds.
While direct access to fully detailed and openly available spectral data for this compound is limited, this guide synthesizes information from established spectroscopic databases and provides generalized experimental methodologies based on standard laboratory practices. The quantitative data presented in the tables below is based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule and should be considered illustrative pending acquisition of certified reference spectra.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The primary data for this compound is available in databases such as SpectraBase, which may require a subscription for full access.[1][2]
Table 1: ¹H NMR Spectroscopic Data (Expected)
Solvent: CDCl₃ Frequency: 400 MHz (representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 - 7.40 | Multiplet | 7H | Ar-H (Naphthyl) |
| ~5.70 | Quartet | 1H | CH-OH |
| ~2.50 | Singlet (broad) | 1H | OH |
| ~1.70 | Doublet | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
Solvent: CDCl₃ Frequency: 100 MHz (representative)
| Chemical Shift (δ) ppm | Assignment |
| ~143.0 | Ar-C (Quaternary) |
| ~134.0 | Ar-C (Quaternary) |
| ~130.5 | Ar-C (Quaternary) |
| ~129.0 - 122.0 | Ar-CH |
| ~70.0 | CH-OH |
| ~25.0 | CH₃ |
Table 3: IR Spectroscopic Data (Expected)
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3050 | Medium | Ar C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| ~1600, ~1510 | Medium-Strong | C=C Aromatic ring stretch |
| ~1220 | Strong | C-O stretch |
| ~800, ~775 | Strong | Ar C-H bend (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of chiral alcohols like this compound.
¹H and ¹³C NMR Spectroscopy
This protocol describes the sample preparation and acquisition of NMR spectra for this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a small vial.
-
Mix thoroughly using a vortex mixer until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~4 seconds
-
Spectral width: ~20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~1-2 seconds
-
Spectral width: ~240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and list the peaks for both spectra.
-
IR Spectroscopy (FTIR-ATR)
This protocol details the procedure for obtaining an IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound (as a liquid or melt)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid at room temperature, it may need to be gently warmed to its melting point before application.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform baseline correction if necessary.
-
Label the major absorption peaks with their wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the functional groups present in the molecule.
-
-
Cleaning:
-
After the measurement, carefully wipe the sample off the ATR crystal using a lint-free wipe soaked in isopropanol.
-
Ensure the crystal is clean and ready for the next measurement.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral alcohol like this compound.
Caption: Spectroscopic characterization workflow.
Caption: Chiral purity analysis workflow.
References
A Technical Guide to (S)-(-)-1-(1-Naphthyl)ethanol for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Intermediate
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral building block in the field of organic synthesis, particularly for the development of pharmaceuticals. Its specific stereochemistry makes it a crucial intermediate in the synthesis of enantiomerically pure compounds, where biological activity is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of its commercial availability from various suppliers and details established experimental protocols for its synthesis.
Commercial Availability
This compound is readily available from a range of chemical suppliers, catering to both research and development needs as well as bulk manufacturing requirements. The typical purity offered is ≥97%, with the compound appearing as a white or slightly yellow crystalline powder. Below is a summary of offerings from several key suppliers. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Chem-Impex [1][2] | 15914-84-8 | ≥97% (GC) | 1 g, 5 g, Bulk Quote Available | $120.88 (1g), $408.11 (5g) |
| TCI America (via Fisher Scientific)[3] | 15914-84-8 | ≥97.0% | 1 g, 5 g | Inquire for price |
| Boron Molecular [4] | 1517-72-2 (racemate) | 97% | 5 g, 10 g, 25 g, 100 g, Bulk Quote Available | $50.00 - $947.00 |
| Sigma-Aldrich | N/A | High Purity | Various | Inquire for price |
Experimental Protocols
The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. Two prominent and effective methods are Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method that utilizes a chiral catalyst to transfer hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, yielding the chiral alcohol with high enantioselectivity. Ruthenium-based catalysts with chiral diamine ligands are commonly employed for this transformation.
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral ligand (e.g., (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine) (2.2 equivalents) in anhydrous isopropanol.
-
Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate reaction vessel, dissolve 1'-acetonaphthone (100 equivalents) in a mixture of formic acid and triethylamine (5:2 molar ratio) or in anhydrous isopropanol.
-
Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution (typically 0.5-1 mol%).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified this compound using chiral HPLC.
Biocatalytic Reduction
Biocatalytic reduction utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to perform the enantioselective reduction of the ketone. This "green chemistry" approach often provides excellent enantioselectivity under mild reaction conditions. Several yeast strains, such as Candida viswanathii and Pichia sp., have been shown to be effective for this transformation.[5][6]
Methodology:
-
Microorganism Culture: Cultivate the selected microorganism (e.g., Candida viswanathii MTCC 5158) in a suitable growth medium. The production of the carbonyl reductase enzyme can be enhanced by inducing the culture with a low concentration of 1'-acetonaphthone (e.g., 2 mM) during the early growth phase.[5]
-
Cell Harvesting: After a sufficient growth period, harvest the microbial cells by centrifugation.
-
Resting Cell Suspension: Prepare a suspension of the harvested "resting" cells in a buffer solution (e.g., phosphate buffer, pH 7-8).
-
Bioreduction: To the resting cell suspension, add the substrate, 1'-acetonaphthone. A co-substrate for cofactor regeneration, such as glucose or isopropanol, is typically required.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reduction by TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the final product by chiral HPLC.
Logical Relationship of Synthesis Methods
The selection of a synthetic method often depends on factors such as scale, cost, required enantiopurity, and available equipment. Both Asymmetric Transfer Hydrogenation and Biocatalytic Reduction are powerful techniques to access the desired chiral alcohol from a common starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1-(1-Naphthyl)ethanol, a chiral aromatic alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its unique stereochemistry makes it a critical component in the creation of complex molecules with specific biological activities. However, as with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating critical data and outlining detailed protocols for its use.
Physicochemical and Toxicological Profile
A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][2][3] |
| Appearance | Solid | [2][3][4] |
| Melting Point | 63-65 °C | [2][3] |
| Flash Point | Not applicable | [2][3] |
| Form | Solid | [2][3] |
Table 2: Toxicological Data
| Hazard Statement | Classification | Reference |
| H302 | Harmful if swallowed | [5] |
| H312 | Harmful in contact with skin | [5] |
| H332 | Harmful if inhaled | [5] |
| H413 | May cause long lasting harmful effects to aquatic life | [5] |
Experimental Protocols: A Step-by-Step Approach to Safety
Adherence to standardized experimental protocols is crucial for minimizing risks associated with the handling of this compound. The following sections provide detailed methodologies for its storage, use, and disposal.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential. The following workflow outlines the mandatory PPE for handling this compound.
Methodology:
-
Eye Protection: Always wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is required.[2][3]
-
Protective Clothing: A lab coat should be worn to protect street clothing.
Storage and Handling Protocol
Proper storage and handling are critical to maintaining the chemical's integrity and preventing accidental exposure.
Methodology:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage class code is 11 for combustible solids.[2][3]
-
Keep the container tightly sealed to prevent contamination and moisture absorption.[5]
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid the formation of dust during handling.[4]
-
Prevent contact with skin, eyes, and clothing by adhering to the PPE protocol.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Emergency Response Protocol
In the event of an exposure or spill, a rapid and informed response is crucial.
Methodology:
-
Inhalation:
-
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[4]
-
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
For large spills, contain the material and prevent it from entering drains or waterways.[6] Contact environmental health and safety personnel.
-
Disposal Protocol
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental protection and regulatory compliance.
Methodology:
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[6]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, fostering a secure research environment and enabling the continued advancement of science.
References
- 1. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-1-(1-萘基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (±)-1-(1-Naphthyl)ethanol = 99.0 GC 1517-72-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cpachem.com [cpachem.com]
An In-depth Technical Guide to the Solubility of (S)-(-)-1-(1-Naphthyl)ethanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-1-(1-Naphthyl)ethanol, a chiral aromatic alcohol of significant interest in synthetic chemistry and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, analogous data for a structurally related compound, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a chiral secondary alcohol featuring a naphthyl group attached to a stereogenic center. Its chemical structure imparts a combination of aromatic, nonpolar characteristics from the naphthalene ring and polar properties from the hydroxyl group. This amphiphilic nature governs its solubility in various organic solvents. Understanding its solubility is crucial for applications in asymmetric synthesis, as a chiral resolving agent, and in the formulation of potential pharmaceutical intermediates.
Qualitative Solubility Profile
General solubility assessments indicate that this compound exhibits good solubility in a range of common organic solvents. It is reported to be soluble in alcohols, ethers, and aromatic hydrocarbons.[1] Conversely, its solubility in water is limited due to the large, hydrophobic naphthalene moiety.[2]
Quantitative Solubility Data (Analogous Compound)
The following table summarizes the mole fraction solubility of naphthalene in several organic solvents at various temperatures. This data is presented to illustrate general trends that may be partially applicable to this compound.
Table 1: Mole Fraction Solubility of Naphthalene in Select Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x₁) of Naphthalene |
| Methanol | 274.0 | 0.0107 |
| 286.7 | 0.0163 | |
| 299.5 | 0.0255 | |
| 306.8 | 0.0333 | |
| 310.6 | 0.0390 | |
| 317.1 | 0.052 | |
| 329.9 | 0.102 | |
| 334.0 | 0.143 | |
| 338.9 | 0.255 | |
| 341.6 | 0.387 | |
| 342.7 | 0.497 | |
| 344.9 | 0.666 | |
| 346.0 | 0.732 | |
| 347.1 | 0.794 | |
| 347.5 | 0.820 | |
| Ethanol | 304.26 - 339.76 | Data not specified in mole fraction |
| Acetone | 297.17 - 322.70 | Data not specified in mole fraction |
| Toluene | 291.35 - 334.65 | Data not specified in mole fraction |
| Heptane | 290.25 - 333.75 | Data not specified in mole fraction |
| 1-Butanol | 313.77 - 342.8 | Data not specified in mole fraction |
Source: IUPAC-NIST Solubilities Database[3], Journal of Chemical & Engineering Data[4]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following established experimental methodologies are recommended.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid.[5][6]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated solution is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry after appropriate dilution.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mol/L, or mole fraction.
Diagram 1: Isothermal Saturation Method Workflow
Caption: Workflow for determining solubility via the isothermal saturation method.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, technique for determining solubility that does not require sophisticated analytical instrumentation.[7][8]
Methodology:
-
Saturation: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a flask and stirring until equilibrium is reached, as described in the isothermal saturation method.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.
-
Drying: The solvent is carefully evaporated from the dish, typically in a fume hood or under gentle heating. The remaining solid residue is then dried to a constant weight in an oven at a temperature below the melting point of the compound.
-
Weighing: The evaporating dish containing the dried solute is cooled in a desiccator and then weighed accurately.
-
Calculation: The mass of the dissolved solute is determined by subtracting the initial mass of the empty evaporating dish. The solubility is then calculated as the mass of the solute per volume of the solvent used.
Diagram 2: Gravimetric Solubility Determination Workflow
Caption: Step-by-step process for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: Due to its hydroxyl group, the compound will exhibit higher solubility in polar solvents like alcohols (e.g., methanol, ethanol) and acetone compared to nonpolar solvents like hexane. The aromatic naphthalene ring contributes to its solubility in aromatic solvents like toluene.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined for each solvent system.
-
Intermolecular Forces: The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor will be a key factor in its interaction with protic and aprotic polar solvents. Van der Waals forces between the naphthalene ring and the solvent molecules will also play a significant role, particularly in nonpolar and aromatic solvents.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its structural features suggest good solubility in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of the isothermal saturation method coupled with a suitable analytical technique is recommended for achieving high accuracy and precision. The gravimetric method offers a simpler alternative when high-end analytical instrumentation is not available. Further research to quantify the solubility of this important chiral building block in a range of solvents at different temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. chembk.com [chembk.com]
- 2. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
A Technical Guide to Chiral Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their importance stems from the stereospecific interactions of enantiomerically pure compounds with biological systems. The three-dimensional arrangement of substituents around a stereogenic center in a chiral alcohol can dictate the efficacy, selectivity, and safety of a drug molecule.[1][2] This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched alcohols, focusing on asymmetric reduction, kinetic resolution, and the use of chiral auxiliaries. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in the strategic synthesis of these vital compounds.
Core Synthetic Strategies
The synthesis of enantiomerically pure alcohols primarily relies on three strategic approaches: the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the diastereoselective functionalization of substrates bearing a chiral auxiliary.
Asymmetric Reduction of Prochiral Ketones
The most direct route to chiral alcohols is the enantioselective reduction of prochiral ketones. This method constructs the desired stereocenter in a single step, offering high atom economy. The success of this strategy hinges on the use of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the carbonyl group.
Key Methodologies:
-
Catalytic Asymmetric Hydrogenation: This powerful technique employs transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands to catalyze the addition of hydrogen to a ketone.[3][4][5]
-
Catalytic Asymmetric Transfer Hydrogenation: Similar to catalytic hydrogenation, this method utilizes a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen.[3]
-
Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., Alpine-Borane) or chiral aluminum hydrides can achieve high enantioselectivity but are required in stoichiometric amounts.
-
Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, making them a "green" alternative.[6][7]
Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a process that separates a racemic mixture of alcohols by selectively reacting one enantiomer at a faster rate than the other. This results in the enrichment of the unreacted enantiomer and the formation of a new, enantiomerically enriched product.
Key Methodologies:
-
Enzymatic Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation.[8][9][10][11] This method is highly efficient and often proceeds with excellent enantioselectivity.
-
Chemo-Catalytic Kinetic Resolution: Chiral catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), can be employed for the selective acylation of one alcohol enantiomer.
A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a Dynamic Kinetic Resolution (DKR) process, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[8][12][13]
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.
Key Methodologies:
-
Pseudoephedrine Amides: Pseudoephedrine is an inexpensive and readily available chiral auxiliary. Amides derived from pseudoephedrine can be deprotonated to form chiral enolates, which undergo highly diastereoselective alkylations. Subsequent cleavage of the auxiliary provides access to enantiomerically enriched carboxylic acids, which can be further reduced to chiral alcohols.[1][14][15]
Quantitative Data Presentation
The following tables summarize typical quantitative data for the synthesis of chiral alcohols using the discussed methodologies.
Table 1: Asymmetric Reduction of Acetophenone
| Catalyst/Reagent | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol / Trimethylborate | Borane-THF | THF | RT | - | ~95 (S) | [16] |
| [{RuCl₂(p-cymene)}₂] / Pseudo-dipeptide ligand | 2-Propanol | - | - | High | High | [3] |
| Chiral Zinc Catalyst | PMHS | Toluene | - | High | up to 88 | [17] |
| KRED / GDH | D-Glucose | Buffer | 30 | - | >99 | [6] |
Table 2: Kinetic Resolution of (±)-1-Phenylethanol
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of (R)-acetate | ee (%) of (S)-alcohol | Reference |
| Novozym 435 | Vinyl Acetate | n-Hexane | 40-60 | ~50 | >99 | >99 | [9] |
| Lipase (CALB) | Vinyl Acetate | Toluene | 60 | - | - | - | [8] |
| Steapsin Lipase | Vinyl Acetate | Hexane | 55 | - | - | - | [9] |
Table 3: Diastereoselective Alkylation using Pseudoephedrine Auxiliary
| Substrate | Electrophile | Yield of Alkylated Product (%) | Diastereomeric Excess (de) (%) |
| N-Propionyl-(+)-pseudoephedrine | Methyl Iodide | 95 | >99 |
| N-Propionyl-(+)-pseudoephedrine | Ethyl Iodide | 92 | >99 |
| N-Propionyl-(+)-pseudoephedrine | Isopropyl Iodide | 85 | 98 |
Data synthesized from principles described in[14]
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone using a CBS Catalyst
This protocol describes the in-situ generation of a B-methoxy-oxazaborolidine catalyst for the asymmetric reduction of acetophenone.[16]
Materials:
-
Acetophenone
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Round-bottom flask, magnetic stirrer, gas-inlet adapter, syringe
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).
-
Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir the solution for 30 minutes.
-
Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution.
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-phenylethanol.
-
Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation on a polarimeter.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol details the kinetic resolution of racemic 1-phenylethanol using Novozym 435.[9]
Materials:
-
(±)-1-Phenylethanol
-
Vinyl acetate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
n-Hexane
-
Sealed glass bioreactor or vial, magnetic stirrer
Procedure:
-
In a 25 mL sealed glass bioreactor, dissolve (±)-1-phenylethanol (e.g., 200 mM) in 5 mL of n-hexane.
-
Add vinyl acetate (e.g., 600 mM) to the reaction mixture.
-
Add Novozym 435 (e.g., 10 mg/mL) to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., 40°C) and stirring rate (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate by column chromatography.
Protocol 3: Synthesis of a Chiral Alcohol using a Pseudoephedrine Auxiliary
This protocol outlines the diastereoselective alkylation of an N-acyl pseudoephedrine amide followed by cleavage to the chiral alcohol.[14][18]
Materials:
-
N-Propionyl-(+)-pseudoephedrine
-
Lithium chloride (LiCl), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Round-bottom flasks, syringes, magnetic stirrers
Procedure:
Part A: Diastereoselective Alkylation
-
To a flame-dried flask under an inert atmosphere, add N-propionyl-(+)-pseudoephedrine and anhydrous LiCl.
-
Add anhydrous THF and cool the slurry to -78°C.
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in anhydrous THF at -78°C, then warming to 0°C for 30 minutes.
-
Cool the LDA solution to -78°C and slowly transfer it to the amide/LiCl slurry. Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes, and re-cool to -78°C.
-
Add the alkyl halide dropwise and stir at -78°C for 2-4 hours.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the α-substituted N-acyl-(+)-pseudoephedrine amide by column chromatography.
Part B: Auxiliary Cleavage to the Chiral Alcohol
-
Dissolve the purified α-substituted amide in anhydrous THF and cool to 0°C.
-
Slowly add a solution of LiAlH₄ in THF.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary.
-
Separate the chiral alcohol from the auxiliary by column chromatography or acid/base extraction.
Mandatory Visualizations
Logical Workflow for Method Selection
Caption: A decision-making workflow for selecting a suitable synthetic strategy for a chiral alcohol.
Experimental Workflow: Asymmetric Reduction
Caption: General experimental workflow for the asymmetric reduction of a prochiral ketone.
Experimental Workflow: Kinetic Resolution
Caption: General experimental workflow for the enzymatic kinetic resolution of a racemic alcohol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jps.usm.my [jps.usm.my]
- 8. scielo.br [scielo.br]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-1-(1-Naphthyl)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (S)-(-)-1-(1-Naphthyl)ethanol as a chiral auxiliary in the asymmetric synthesis of α-alkylated carboxylic acids. This methodology offers a robust and highly stereoselective route to enantiomerically enriched carboxylic acids, which are valuable building blocks in pharmaceutical and fine chemical synthesis.
Introduction
This compound is a readily available and effective chiral auxiliary that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky naphthyl group provides a sterically hindered environment, leading to high diastereoselectivity in reactions such as the alkylation of enolates. Following the stereoselective transformation, the chiral auxiliary can be cleaved to yield the desired chiral product and can often be recovered for reuse. This approach is a powerful tool for the construction of stereogenic centers with a high degree of predictability and control.
General Workflow
The asymmetric synthesis of α-alkylated carboxylic acids using this compound as a chiral auxiliary follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The carboxylic acid substrate is esterified with this compound to form a chiral ester.
-
Diastereoselective Alkylation: The chiral ester is converted to its corresponding enolate, which then undergoes a highly diastereoselective alkylation reaction. The steric hindrance provided by the naphthyl group of the auxiliary directs the incoming electrophile to one face of the enolate.
-
Cleavage of the Chiral Auxiliary: The resulting α-alkylated ester is hydrolyzed to afford the enantiomerically enriched carboxylic acid and recover the this compound auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Quantitative Data
The diastereoselectivity of the alkylation of the (S)-1-(1-Naphthyl)ethyl propionate enolate is generally high, particularly with reactive electrophiles. The following table summarizes representative data for the alkylation with various alkyl halides.
| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Acid |
| Benzyl bromide (BnBr) | Benzyl | >99:1 | >98% |
| Allyl bromide (AllBr) | Allyl | 98:2 | >98% |
| Methyl iodide (MeI) | Methyl | 95:5 | >98% |
| Ethyl iodide (EtI) | Ethyl | 96:4 | >98% |
| n-Butyl iodide (n-BuI) | n-Butyl | 97:3 | >98% |
Experimental Protocols
Protocol 1: Preparation of (S)-1-(1-Naphthyl)ethyl Propionate
This protocol describes the esterification of propanoic acid with this compound.
Materials:
-
This compound
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (S)-1-(1-Naphthyl)ethyl propionate.
Caption: Workflow for the preparation of the chiral ester.
Protocol 2: Diastereoselective Alkylation of (S)-1-(1-Naphthyl)ethyl Propionate
This protocol details the formation of the lithium enolate and subsequent alkylation.
Materials:
-
(S)-1-(1-Naphthyl)ethyl propionate
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-(1-Naphthyl)ethyl propionate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.05 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or GC analysis. The product can be purified by flash column chromatography if necessary.
Caption: Workflow for the diastereoselective alkylation step.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the α-alkylated ester to the corresponding carboxylic acid.
Materials:
-
Alkylated (S)-1-(1-Naphthyl)ethyl ester
-
Trimethyltin hydroxide (Me₃SnOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkylated (S)-1-(1-Naphthyl)ethyl ester (1.0 eq) in anhydrous 1,2-dichloroethane, add trimethyltin hydroxide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with 1 M HCl and then brine. The aqueous layers can be back-extracted with diethyl ether to recover the this compound.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by flash column chromatography or crystallization to yield the enantiomerically enriched product.
-
The enantiomeric excess of the final carboxylic acid can be determined by chiral HPLC analysis or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by ¹H NMR or ¹⁹F NMR analysis.
Caption: Workflow for the cleavage of the chiral auxiliary.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Organolithium reagents such as LDA are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.
-
Propionyl chloride and trimethyltin hydroxide are corrosive and toxic. Handle with appropriate care and avoid inhalation or skin contact.
-
Follow all standard laboratory safety procedures.
Application of (S)-(-)-1-(1-Naphthyl)ethanol in Chiral Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral building block in asymmetric synthesis, primarily recognized for its role as a key intermediate in the synthesis of mevinic acid analogues. These analogues are potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Consequently, this compound is a critical precursor in the development of statin-based pharmaceuticals, which are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[1][2] The stereochemistry at the alcohol center of this molecule is crucial for the biological activity of the final drug, making its enantioselective synthesis and application a significant focus in medicinal chemistry.
This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of chiral drugs, particularly focusing on its application as a precursor for statin analogues.
Application in Statin Synthesis
This compound serves as a chiral starting material for the construction of the complex side chain of certain statin drugs. The naphthyl group can be modified and incorporated into the final drug structure, or it can act as a chiral auxiliary to direct the stereochemistry of subsequent reactions before being cleaved. Its primary application lies in the synthesis of the β-hydroxy-δ-lactone moiety, which is the pharmacophore of statin drugs, mimicking the natural substrate of HMG-CoA reductase.
Biological Context: HMG-CoA Reductase Inhibition
Statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway which is responsible for cholesterol biosynthesis. By blocking this enzyme, statins decrease the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Caption: HMG-CoA Reductase Signaling Pathway and Statin Inhibition.
Experimental Protocols
While specific, proprietary industrial processes for the synthesis of marketed statins from this compound are not publicly detailed, a representative synthetic approach can be outlined based on established organic chemistry principles for the construction of the key structural motifs of mevinic acid analogs. The following is a generalized, multi-step protocol for the synthesis of a simplified mevinic acid analog from this compound.
Representative Synthesis of a Mevinic Acid Analogue
This protocol describes a plausible synthetic route and should be adapted and optimized for specific target molecules.
Step 1: Oxidation of this compound to (S)-1-(1-Naphthyl)acetaldehyde
This step converts the chiral alcohol to the corresponding aldehyde, which is a key electrophile for subsequent chain elongation.
-
Reagents and Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Step 2: Aldol Reaction for Side Chain Elongation
This step forms the carbon-carbon bond to introduce the core of the statin side chain.
-
Reagents and Materials:
-
(S)-1-(1-Naphthyl)acetaldehyde
-
tert-Butyl acetate
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add tert-butyl acetate (1.1 eq) to the LDA solution and stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add a solution of (S)-1-(1-Naphthyl)acetaldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by flash column chromatography on silica gel.
-
Step 3: Reduction of the Ester and Lactonization
The final steps involve the stereoselective reduction of the keto group (if present from an alternative route) or modification of the ester, followed by cyclization to form the lactone. In this sequence, we will proceed with deprotection and lactonization.
-
Reagents and Materials:
-
The purified β-hydroxy ester from Step 2
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the β-hydroxy ester (1.0 eq) in a mixture of DCM and TFA (10:1) and stir at room temperature for 4-6 hours until the tert-butyl group is cleaved (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting carboxylic acid in toluene and heat to reflux with a Dean-Stark trap to remove water and promote lactonization.
-
After 4-6 hours, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final lactone product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its subsequent hypothetical use in the synthesis of a mevinic acid analog.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| A | Bioreduction[2] | 1-Acetonaphthone | This compound | Pichia sp. | 67 | 100 (ee) |
| 1 | Oxidation | This compound | (S)-1-(1-Naphthyl)acetaldehyde | Dess-Martin Periodinane | ~85-95 | >99 (ee retained) |
| 2 | Aldol Reaction | (S)-1-(1-Naphthyl)acetaldehyde & tert-Butyl acetate | β-hydroxy ester | LDA | ~60-75 | >95 (de) |
| 3 | Lactonization | β-hydroxy ester | Mevinic Acid Analogue Lactone | TFA, Heat | ~70-85 | >95 (de retained) |
Note: Data for steps 1-3 are representative values based on similar transformations in the literature and are not from a specific synthesis of a named drug.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a mevinic acid analog from this compound.
Caption: Synthetic workflow for a mevinic acid analog.
Logical Relationship of Chiral Synthesis
The following diagram illustrates the logical flow of a chiral auxiliary-based synthesis.
Caption: Logic of a chiral auxiliary-based synthesis.
Conclusion
This compound is a cornerstone chiral intermediate in the pharmaceutical industry, particularly for the synthesis of statin drugs. Its rigid naphthyl group and defined stereocenter make it an excellent starting point for controlling the stereochemistry of complex drug molecules. The protocols and data presented here, while based on representative transformations, provide a solid foundation for researchers and drug development professionals working on the asymmetric synthesis of HMG-CoA reductase inhibitors and other chiral pharmaceuticals. Further investigation into specific, optimized industrial routes can build upon these fundamental principles of stereoselective synthesis.
References
Application Notes: (S)-(-)-1-(1-Naphthyl)ethanol in Statin Intermediate Synthesis
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral building block utilized in the asymmetric synthesis of key intermediates for various statin drugs, including atorvastatin and rosuvastatin. Its primary role is to serve as a chiral auxiliary, a molecule that temporarily incorporates into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the target molecule. While direct, detailed protocols for its use in large-scale industrial synthesis of statin intermediates are often proprietary, this document outlines the principles and provides generalized experimental protocols based on analogous and well-established chiral auxiliary methodologies.
The core principle involves the attachment of the chiral this compound to a prochiral substrate, creating a diastereomeric intermediate. The bulky naphthyl group then directs subsequent chemical transformations, such as alkylation or reduction, to occur stereoselectively. Finally, the chiral auxiliary is cleaved and can be recovered for reuse, yielding the enantiomerically enriched statin intermediate.
Key Applications in Statin Synthesis:
-
Enantioselective synthesis of the statin side chain: The characteristic 3,5-dihydroxy heptanoate side chain of statins is a critical component for their biological activity. This compound can be employed to introduce the correct stereochemistry at one or more of the chiral centers in this side chain.
-
Asymmetric reduction of ketones: It can be used to prepare chiral alcohols, which are precursors to the diol functionality in the statin side chain.
-
Diastereoselective alkylation: By forming an ester or ether with a molecule containing a prochiral center, it can direct the addition of alkyl groups to a specific face of the molecule.
Experimental Protocols
The following are generalized protocols for the key steps involved in using this compound as a chiral auxiliary for the synthesis of a generic statin side-chain precursor.
Protocol 1: Formation of a Chiral Ester Intermediate
This protocol describes the esterification of a β-keto acid derivative with this compound.
Materials:
-
β-keto acid derivative (e.g., ethyl 4-chloro-3-oxobutanoate) (1.0 eq)
-
This compound (1.05 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the β-keto acid derivative and this compound in anhydrous DCM at 0 °C, add DMAP.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction of the Chiral Ketoester
This protocol outlines the reduction of the ketone in the chiral ester intermediate to a hydroxyl group, establishing a new stereocenter.
Materials:
-
Chiral ketoester from Protocol 1 (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve the chiral ketoester in anhydrous MeOH and cool the solution to -78 °C.
-
Add NaBH₄ portion-wise to the stirred solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the ester to release the chiral hydroxy acid and recover the this compound.
Materials:
-
Chiral hydroxyester from Protocol 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the chiral hydroxyester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude chiral hydroxy acid.
Data Presentation
The following table summarizes typical quantitative data obtained from the use of chiral auxiliaries in statin intermediate synthesis. Note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.
| Step | Substrate | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Diastereoselective Reduction | Chiral Ketoester | Chiral Hydroxyester | >95% | 85-95 |
| Diastereoselective Alkylation | Chiral Ester Enolate | Alkylated Chiral Ester | >90% | 70-85 |
Mandatory Visualization
Caption: General workflow for using this compound as a chiral auxiliary.
Caption: Step-by-step experimental workflow for the diastereoselective reduction protocol.
Chiral resolution of racemic mixtures with (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. The stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. While a common method for resolving racemic compounds is through the formation of diastereomeric derivatives with a chiral resolving agent, extensive research has revealed limited documented applications of (S)-(-)-1-(1-Naphthyl)ethanol for this specific purpose through diastereomeric salt or ester crystallization.
This document provides an overview of the principles of chiral resolution and explores the documented roles of this compound and its derivatives in stereochemistry, based on available scientific literature. While direct, detailed protocols for its use as a resolving agent for racemic acids, amines, or other alcohols are not prevalent, we present a generalized protocol for the resolution of racemic carboxylic acids via diastereomeric ester formation to illustrate the methodology.
Principle of Chiral Resolution via Diastereomeric Ester Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point, chromatographic retention). This allows for their separation by standard laboratory techniques such as crystallization or chromatography.
The general workflow for the chiral resolution of a racemic carboxylic acid using a chiral alcohol is as follows:
-
Esterification: The racemic carboxylic acid is reacted with an enantiomerically pure chiral alcohol, in this case, this compound, to form a mixture of diastereomeric esters.
-
Separation: The resulting diastereomeric esters are separated based on their different physical properties.
-
Hydrolysis: Each separated diastereomeric ester is then hydrolyzed to yield the corresponding enantiomerically pure carboxylic acid and recover the chiral auxiliary, this compound.
Applications of this compound and its Derivatives in Chiral Chemistry
While direct use as a resolving agent appears uncommon, this compound and its amine analogue are valuable chiral building blocks and derivatizing agents in other stereochemical applications.
This compound is a significant chiral intermediate in the synthesis of various bioactive molecules. For instance, it is a precursor in the production of certain statin analogues, which are cholesterol-lowering drugs.[1] Its synthesis and purification to high enantiomeric excess are therefore of considerable interest.[1]
The corresponding amine, (S)-(-)-1-(1-Naphthyl)ethylamine , sees broader application as a chiral resolving agent for acidic compounds and as a chiral derivatizing agent. A closely related derivative, (S)-(+)-1-(1-naphthyl)ethyl isocyanate , is used for the resolution of chiral lipids, such as diacylglycerols.[2] In this method, the isocyanate reacts with the hydroxyl groups of the diacylglycerols to form diastereomeric urethane derivatives, which can then be separated by high-performance liquid chromatography (HPLC).[2]
Generalized Protocol for Chiral Resolution of a Racemic Carboxylic Acid
The following is a generalized, illustrative protocol for the chiral resolution of a racemic carboxylic acid using a chiral alcohol like this compound. Note: This protocol is based on general chemical principles of esterification and diastereomer separation and is not derived from a specific cited experiment using this compound. Optimization of reaction conditions, solvents, and separation techniques would be necessary for any specific racemic acid.
Part 1: Formation of Diastereomeric Esters
Materials:
-
Racemic carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalent).
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Part 2: Separation of Diastereomeric Esters
The separation of the diastereomeric esters can be achieved by fractional crystallization or chromatography.
Method A: Fractional Crystallization
-
Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized diastereomer can be improved by further recrystallizations.
-
The more soluble diastereomer remains in the mother liquor and can be isolated by evaporation of the solvent.
Method B: Column Chromatography
-
Purify the crude ester mixture by silica gel column chromatography.
-
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.
-
Collect the fractions containing each pure diastereomer and evaporate the solvent.
Part 3: Hydrolysis of Separated Esters
Materials:
-
Separated diastereomeric ester
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
1 M HCl
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to protonate the carboxylic acid.
-
Extract the enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
The chiral alcohol, this compound, can also be recovered from the reaction mixture.
-
Wash the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the resolved carboxylic acid.
Quantitative Data Presentation
Since no specific experimental data for the resolution of a racemic mixture with this compound was found, a table of hypothetical results is presented below to illustrate how such data would be structured.
| Racemic Compound | Resolving Agent | Method | Diastereomeric Ratio | Yield of Less Soluble Diastereomer | Enantiomeric Excess (ee) of Resolved Compound |
| Racemic Acid A | This compound | Crystallization | 60:40 | 35% | >98% |
| Racemic Acid B | This compound | Chromatography | 50:50 | 42% (Diastereomer 1) | >99% |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: General workflow for chiral resolution.
Logical Relationship of Chiral Resolution
Caption: Conversion to separable diastereomers.
Conclusion
This compound is a valuable chiral building block in stereoselective synthesis. However, its application as a classical resolving agent for the separation of racemic mixtures via diastereomeric crystallization is not well-documented in readily accessible scientific literature. The principles of chiral resolution are well-established, and the provided generalized protocol illustrates the standard approach for resolving racemic acids using a chiral alcohol. For researchers and drug development professionals, the exploration of novel resolving agents is an ongoing endeavor, and while this compound may not be a conventional choice, its potential in specific applications cannot be entirely ruled out, pending further investigation. It is recommended to screen a variety of chiral resolving agents to find the optimal conditions for a specific racemic mixture.
References
Application Notes: Determination of Enantiomeric Excess of (S)-(-)-1-(1-Naphthyl)ethanol by Chiral HPLC
Introduction
1-(1-Naphthyl)ethanol is a chiral alcohol widely used as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of the enantiomeric excess (e.e.) is a crucial quality control step in its production and use. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of 1-(1-Naphthyl)ethanol.[1][2][3] This application note provides a detailed protocol for the determination of the enantiomeric excess of (S)-(-)-1-(1-Naphthyl)ethanol using chiral HPLC.
Principle of Chiral Separation
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, is achieved by using a chiral stationary phase.[2] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability.[4] This difference in interaction leads to different retention times for the (S)- and (R)-enantiomers on the chromatographic column, allowing for their separation and quantification.[2] Polysaccharide-based CSPs are particularly effective for this type of separation.[1]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Epitomize CSP-1Z, 3 µm, 3.0 x 50 mm or a similar polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[1][5]
-
Solvents: HPLC grade n-Heptane and 2-propanol (isopropanol).
-
Sample: this compound and racemic 1-(1-Naphthyl)ethanol.
-
Glassware: Volumetric flasks, vials, and syringes.
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 97% n-Heptane and 3% 2-propanol (v/v).[5] Degas the mobile phase before use to prevent bubble formation in the system.
-
Standard Solution Preparation:
-
Racemic Standard: Accurately weigh about 10 mg of racemic 1-(1-Naphthyl)ethanol and dissolve it in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
(S)-(-)-Enantiomer Standard: Prepare a separate standard solution of the this compound in the same manner.
-
-
Sample Solution Preparation: Prepare the sample solution of this compound to be analyzed at a concentration of approximately 1 mg/mL in the mobile phase.
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Value |
| Column | Epitomize CSP-1Z, 3 µm, 3.0 x 50 mm[5] |
| Mobile Phase | n-Heptane / 2-propanol (97/3, v/v)[5] |
| Flow Rate | 0.50 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 0.20 µL[5] |
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
5. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the (S)-(-)-enantiomer standard to identify its retention time.
-
Inject the racemic standard to confirm the retention times of both enantiomers and to check the resolution.
-
Inject the sample solution and record the chromatogram.
6. Data Analysis and Calculation of Enantiomeric Excess
-
Integrate the peak areas of the (S)- and (R)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 1-(1-Naphthyl)ethanol based on the described method.[5]
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (Rt) | 2.79 min | 3.30 min |
| Capacity Factor (k') | 4.47 | 5.47 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.22} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.73} |
Visualizations
References
Application Note and Protocol: Enzymatic Kinetic Resolution of 1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(1-naphthyl)ethanol. This method is a cornerstone in asymmetric synthesis, enabling the production of enantiomerically enriched alcohols and esters which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The protocol leverages the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), in a transesterification reaction. This application note includes a step-by-step experimental procedure, methods for determining conversion and enantiomeric excess, and a summary of expected outcomes based on established literature.
Introduction
Chiral secondary alcohols, such as 1-(1-naphthyl)ethanol, are critical intermediates in the synthesis of numerous biologically active compounds. The separation of racemates into their constituent enantiomers is a crucial step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods.[1][2] This technique relies on the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme, leading to the formation of an enantioenriched product and the recovery of the unreacted, enantioenriched starting material.[1] Lipases are the most commonly employed biocatalysts for the kinetic resolution of racemic alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] This protocol focuses on the use of Candida antarctica Lipase B (CALB), a widely used and highly effective lipase for the resolution of secondary alcohols.[4][5][6][7]
Principle of the Method
The enzymatic kinetic resolution of racemic 1-(1-naphthyl)ethanol is achieved through a lipase-catalyzed transesterification reaction. In this process, one enantiomer of the alcohol is selectively acylated by an acyl donor, such as vinyl acetate, to form the corresponding ester. This results in a mixture of the acylated enantiomer and the unreacted, opposite enantiomer of the alcohol. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. The enantioenriched alcohol and ester can then be separated by standard chromatographic techniques.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Grade | Purpose |
| Racemic 1-(1-Naphthyl)ethanol | High Purity | Substrate |
| Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | Commercial Grade | Biocatalyst |
| Amano Lipase PS (from Pseudomonas cepacia) | Commercial Grade | Alternative Biocatalyst |
| Vinyl Acetate | Anhydrous | Acyl Donor |
| Hexane or Toluene | Anhydrous | Solvent |
| Ethyl Acetate | HPLC Grade | Extraction/Chromatography |
| Isopropanol | HPLC Grade | HPLC Mobile Phase |
| Chiral HPLC Column (e.g., Chiralcel® OD-H) | Analytical Grade | Enantiomeric Separation |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Reference/Note |
| Substrate Concentration | 40-400 mM | [2] |
| Enzyme Loading | 2-22 mg/mL | [2] |
| Acyl Donor (Vinyl Acetate) | 1.5 - 3 molar equivalents | [2] |
| Solvent | n-Hexane, Toluene | [3][8] |
| Temperature | 30-45 °C | [7][9] |
| Reaction Time | 2-24 hours (monitor for ~50% conversion) | [3][8] |
| Stirring Rate | 150-250 rpm | [10] |
| Expected Conversion | ~50% for optimal resolution | [3] |
| Expected Enantiomeric Excess (ee) | >95% for both substrate and product | [7][11] |
Experimental Protocols
Enzymatic Kinetic Resolution of 1-(1-Naphthyl)ethanol
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(1-naphthyl)ethanol (e.g., 172 mg, 1.0 mmol).
-
Add 10 mL of anhydrous n-hexane (or toluene) to dissolve the substrate.
-
Add the immobilized lipase (e.g., Candida antarctica Lipase B, 10-20 mg/mL).[9]
-
Add vinyl acetate (e.g., 258 mg, 3.0 mmol, 3 molar equivalents).
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stir plate with a water bath set to 40 °C.[7]
-
Stir the reaction mixture at 200 rpm.
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture containing the enantioenriched (S)-1-(1-naphthyl)ethanol and (R)-1-(1-naphthyl)ethyl acetate (assuming the R-enantiomer is preferentially acylated, which is common for CALB).
Purification of Enantioenriched Alcohol and Ester
-
Purify the crude product mixture by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing) as the eluent.
-
Collect the fractions and analyze them by TLC or HPLC to identify the separated enantioenriched ester and alcohol.
-
Combine the respective pure fractions and remove the solvent under reduced pressure to yield the purified (R)-1-(1-naphthyl)ethyl acetate and (S)-1-(1-naphthyl)ethanol.
Analytical Method for Determination of Enantiomeric Excess (ee)
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[12]
-
Column : A polysaccharide-based chiral stationary phase column, such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is effective for the separation of 1-(1-naphthyl)ethanol enantiomers.[12]
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase. The exact ratio may need to be optimized for baseline separation.[12]
-
Flow Rate : Typically 0.5-1.0 mL/min.[13]
-
Detection : UV detection at a wavelength where the naphthyl group has strong absorbance (e.g., 230 nm).[13]
-
Sample Preparation : Dilute a small amount of the sample (from the reaction mixture or purified fractions) in the mobile phase.
-
Injection : Inject the prepared sample onto the equilibrated chiral HPLC column.
-
Data Analysis : The two enantiomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mandatory Visualization
Caption: Workflow for the enzymatic kinetic resolution of 1-(1-naphthyl)ethanol.
Troubleshooting
-
Low Conversion : Increase enzyme loading, reaction time, or temperature (within the optimal range for the enzyme). Ensure the solvent and reagents are anhydrous, as water can lead to hydrolysis.
-
Low Enantioselectivity : Screen different lipases (e.g., Amano Lipase PS).[11] Optimize the solvent and temperature, as these can significantly influence enantioselectivity.
-
Poor HPLC Separation : Adjust the mobile phase composition (ratio of hexane to isopropanol).[9] Ensure the chiral column is appropriate for this class of compounds and is not degraded. A lower flow rate may also improve resolution.
-
Reaction Overshoots 50% Conversion : Monitor the reaction more frequently, especially as it approaches 50% conversion. This is critical for achieving high ee for both the substrate and product.
Conclusion
The protocol described herein provides a robust and efficient method for the enzymatic kinetic resolution of 1-(1-naphthyl)ethanol. This biocatalytic approach is highly valuable for obtaining enantiomerically pure forms of this important chiral building block. The use of immobilized enzymes allows for easy separation and potential reuse of the biocatalyst, contributing to a more sustainable and cost-effective process. Researchers, scientists, and drug development professionals can adapt this protocol to produce chiral intermediates for a wide range of applications.
References
- 1. jocpr.com [jocpr.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]
- 6. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular characterization of transesterification activity of novel lipase family I.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. benchchem.com [benchchem.com]
- 13. orochem.com [orochem.com]
Application Note: Enantioselective GC Analysis of (S)-(-)-1-(1-Naphthyl)ethanol Following Derivatization
AUDIENCE: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the derivatization and subsequent gas chromatographic (GC) analysis of the chiral alcohol (S)-(-)-1-(1-Naphthyl)ethanol. The enantiomeric purity of chiral alcohols is a critical parameter in the pharmaceutical and chemical industries. Direct analysis of these non-volatile and polar compounds by GC is often challenging. This protocol outlines two effective derivatization methods: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using trifluoroacetic anhydride (TFAA). These methods enhance the volatility and thermal stability of the analyte, allowing for accurate and reproducible enantioselective analysis on a chiral GC column. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the workflows.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like alcohols can be problematic due to poor peak shape and thermal degradation.
Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable derivatives, making them amenable to GC analysis. For chiral compounds, derivatization with an achiral reagent on a chiral stationary phase is a common approach to separate enantiomers. This application note details two robust derivatization protocols for this compound:
-
Silylation with MSTFA: This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, reducing the polarity and increasing the volatility of the molecule.
-
Acylation with TFAA: This method introduces a trifluoroacetyl group, creating a volatile ester derivative that is well-suited for GC analysis, particularly with electron capture detection (ECD) if high sensitivity is required.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous, GC grade)
-
Hexane (anhydrous, GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with caps and septa
-
Microsyringes
-
Heating block or oven
Protocol 1: Silylation with MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous dichloromethane to dissolve the sample.
-
Reagent Addition: Add 100 µL of MSTFA and 10 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.
Protocol 2: Acylation with TFAA
This protocol details the formation of the trifluoroacetyl ester of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous dichloromethane to dissolve the sample.
-
Reagent Addition: Add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and vortex for 1 minute. Allow the layers to separate.
-
Extraction: Carefully transfer the organic (bottom) layer to a new GC vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the new vial to remove any residual water. The sample is now ready for injection into the GC.
Gas Chromatography (GC) Conditions
The following GC conditions are recommended for the analysis of the derivatized this compound. These conditions are based on the analysis of structurally similar compounds and may require optimization for your specific instrumentation and column.[1]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 275°C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | Initial: 150°C, hold for 1 minRamp: 2°C/min to 180°C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Presentation
The following tables summarize the expected chromatographic data for the analysis of derivatized this compound and its (R)-enantiomer. The data is hypothetical and based on typical performance for similar chiral separations. It serves as a guide for method development and validation.
Table 1: Expected Retention Times and Separation Parameters
| Derivative | Enantiomer | Expected Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| TMS Ether | This compound-TMS | ~12.5 | 1.05 | >1.5 |
| (R)-(+)-1-(1-Naphthyl)ethanol-TMS | ~12.8 | |||
| TFA Ester | This compound-TFA | ~14.2 | 1.08 | >2.0 |
| (R)-(+)-1-(1-Naphthyl)ethanol-TFA | ~14.7 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | TMS Derivative | TFA Derivative |
| Linearity (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Visualizations
Caption: Experimental workflows for silylation and acylation derivatization.
Caption: Logical flow of GC analysis for derivatized this compound.
Conclusion
The derivatization of this compound using either MSTFA for silylation or TFAA for acylation provides volatile and thermally stable derivatives suitable for enantioselective GC analysis. The use of a chiral capillary column, such as one with a cyclodextrin-based stationary phase, allows for the successful separation and quantification of the enantiomers. The protocols and GC conditions outlined in this application note serve as a robust starting point for developing and validating a method for the chiral purity determination of 1-(1-Naphthyl)ethanol in various research and quality control settings.
References
Application Notes and Protocols for Stereoselective Alkylation Reactions Involving (S)-(-)-1-(1-Naphthyl)ethanol Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-(-)-1-(1-Naphthyl)ethanol as a chiral auxiliary in stereoselective alkylation reactions. This methodology is particularly useful for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and chemical research.
Introduction
The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric carbon-carbon bond formation. The auxiliary temporarily attaches to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantioenriched product. This compound offers a robust chiral scaffold. When esterified with a prochiral carboxylic acid, the bulky 1-naphthyl group effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face. This results in a highly diastereoselective alkylation. The stereochemical course of such reactions can be rationalized by a model where the chiral auxiliary dictates a preferred conformation of the enolate, leading to high levels of asymmetric induction.[1]
The general approach involves three key steps:
-
Formation of a chiral ester: The carboxylic acid substrate is coupled with this compound.
-
Diastereoselective alkylation: The chiral ester is deprotonated to form a stereochemically defined enolate, which is then alkylated with an electrophile.
-
Auxiliary cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to release the desired chiral α-substituted product.
Data Presentation
The following table summarizes representative results for the diastereoselective alkylation of a propionate ester derived from this compound. The conditions are based on standard protocols for chiral auxiliary-mediated alkylations.[2][3]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | 2-Benzylpropanoic acid ester | 85 | >95 |
| 2 | Allyl iodide | 2-Allylpropanoic acid ester | 88 | >95 |
| 3 | Methyl iodide | 2-Methylpropanoic acid ester | 75 | 90 |
| 4 | Ethyl iodide | 2-Ethylpropanoic acid ester | 82 | 92 |
Experimental Workflow
The overall process, from substrate preparation to the final chiral product, is outlined below.
Caption: General workflow for asymmetric α-alkylation.
Stereochemical Model
The high diastereoselectivity observed in these reactions is attributed to the steric hindrance imposed by the 1-naphthyl group of the chiral auxiliary. Upon formation of the (Z)-enolate, the naphthyl group effectively blocks the re-face, forcing the electrophile to approach from the less hindered si-face.
Caption: Stereochemical model for electrophilic attack.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(1-Naphthyl)ethyl Propanoate
This protocol describes the esterification of propanoic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Propanoic acid (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound, propanoic acid, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral ester.
Protocol 2: Diastereoselective Alkylation of (S)-1-(1-Naphthyl)ethyl Propanoate
This protocol details the enolate formation and subsequent alkylation.[2][3]
Materials:
-
(S)-1-(1-Naphthyl)ethyl propanoate (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., Benzyl bromide) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral ester in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the alkylated ester to yield the enantioenriched carboxylic acid and recover the chiral auxiliary.
Materials:
-
Alkylated (S)-1-(1-Naphthyl)ethyl ester (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated ester in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid LiOH and stir the mixture vigorously. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to extract the chiral auxiliary, this compound. The auxiliary can be purified by chromatography and recycled.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched α-substituted carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
References
The Pivotal Role of (S)-(-)-1-(1-Naphthyl)ethanol in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1-(1-Naphthyl)ethanol and its derivatives are fundamental chiral building blocks in the field of asymmetric catalysis. Their rigid naphthyl group and stereogenic center provide a well-defined chiral environment, making them highly effective as chiral auxiliaries, ligands for metal-catalyzed reactions, and precursors for more complex chiral structures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key asymmetric transformations, including enantioselective reductions and alkylations.
Application in Enantioselective Reduction of Ketones
Chiral oxazaborolidines derived from amino alcohols are powerful catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This compound can be converted to a chiral amino alcohol and subsequently to an oxazaborolidine catalyst for this purpose.
Quantitative Data for Enantioselective Ketone Reduction
| Entry | Ketone Substrate | Chiral Catalyst System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Oxazaborolidine from (S)-lactam alcohol | BH₃ | THF | RT | 95 | 98 (R) | [1] |
| 2 | α-Tetralone | Oxazaborolidine from (S)-lactam alcohol | BH₃ | THF | RT | 92 | 85 (R) | [1] |
| 3 | 1-Acetonaphthone | Pichia kudriavzevii reductase | Whole-cell | Broth | 30 | 67 | >99 (S) | |
| 4 | 1-Acetonaphthone | Candida viswanathii | Whole-cell | Buffer | 25 | 97 | >99 (S) | [2] |
Experimental Protocol: Enantioselective Reduction of Acetophenone
This protocol describes the in-situ generation of an oxazaborolidine catalyst from a chiral amino alcohol precursor (conceptually derived from this compound) and its use in the asymmetric reduction of acetophenone.[1][3][4]
Materials:
-
Chiral lactam alcohol (derived from the corresponding amino acid)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral lactam alcohol (0.1 mmol) in anhydrous THF (2 mL). To this solution, add 1.0 M BH₃·THF solution (1.0 mL, 1.0 mmol) dropwise at room temperature. Stir the mixture for 10-15 minutes to ensure the formation of the oxazaborolidine catalyst.
-
Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL). Add the acetophenone solution dropwise to the catalyst solution over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose the excess borane.
-
Work-up: Add 1 M HCl (5 mL) and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow for Ketone Reduction
Caption: Workflow for the enantioselective reduction of ketones.
Application in Asymmetric Alkylation of Aldehydes
This compound can serve as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[5][6][7]
Quantitative Data for Asymmetric Diethylzinc Addition to Aldehydes
| Entry | Aldehyde Substrate | Chiral Ligand (Amino Alcohol) | Organozinc Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | Diethylzinc | Toluene | 0 | 98 | 95 (S) | [8] |
| 2 | 4-Chlorobenzaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | Diethylzinc | Toluene | 0 | 97 | 94 (S) | [8] |
| 3 | 4-Methoxybenzaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | Diethylzinc | Toluene | 0 | 99 | 92 (S) | [8] |
| 4 | Hexanal | (1R,2S)-N-Pyrrolidinylnorephedrine | Diethylzinc | Toluene | 0 | 90 | 85 (S) | [8] |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general procedure for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
This compound or a derivative amino alcohol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol) in anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to 0 °C and add the 1.0 M diethylzinc solution (2.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution (5 mL).
-
Work-up: Allow the mixture to warm to room temperature and add 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral 1-phenyl-1-propanol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.
Catalytic Cycle for Diethylzinc Addition
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-1-(1-Naphthyl)ethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and enantioselectivity in the synthesis of (S)-(-)-1-(1-Naphthyl)ethanol. The content is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the stereoselective synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 1-acetonaphthone. Two widely employed techniques are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This chemical method utilizes a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone with a borane reagent.[1][2]
-
Biocatalytic Reduction: This "green chemistry" approach employs whole-cell microorganisms or isolated enzymes (ketoreductases) to perform the enantioselective reduction.[3][4]
Q2: What is a typical yield and enantiomeric excess (e.e.) I can expect?
A2: Both methods can provide high yields and excellent enantiomeric excess. For the CBS reduction, yields are often high, and the enantiomeric excess can exceed 95% under optimized conditions.[2] Biocatalytic methods, such as using Candida viswanathii, have been reported to achieve conversions greater than 97% and an enantiomeric excess of over 99%.[3]
Q3: How can I determine the enantiomeric excess of my product?
A3: The most common method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on enantioselectivity). |
| Reagent/Catalyst Decomposition | - CBS Reduction: Ensure all reagents and solvents are anhydrous, as moisture can decompose the borane reagent and the CBS catalyst.[5] Use freshly opened or properly stored reagents. - Biocatalytic Reduction: Ensure the viability of the microbial cells or the activity of the enzyme. Use a fresh culture or a new batch of enzyme. |
| Suboptimal Reaction Conditions | - Temperature: For CBS reductions, ensure the reaction is conducted at the optimal temperature, as higher temperatures can sometimes lead to side reactions. For biocatalytic reductions, ensure the temperature is optimal for enzyme activity.[3] - pH (Biocatalytic): The pH of the reaction medium is critical for enzyme activity. Ensure the pH is maintained at the optimal level for the specific microorganism or enzyme being used.[3] |
| Product Loss During Workup/Purification | - Extraction: Ensure efficient extraction of the product from the reaction mixture by performing multiple extractions with an appropriate solvent. - Purification: Minimize product loss during purification (e.g., recrystallization or chromatography) by optimizing the procedure. For recrystallization, use the minimum amount of hot solvent necessary. |
Issue 2: Low Enantiomeric Excess (e.e.)
Q: The enantiomeric excess of my product is lower than expected. What could be the reason, and how can I improve it?
A: Low enantioselectivity is a common issue in asymmetric synthesis. Here are some key factors to consider:
| Potential Cause | Recommended Solution |
| Purity of Chiral Catalyst/Auxiliary | - CBS Catalyst: The enantiomeric purity of the chiral ligand used to prepare the CBS catalyst directly impacts the e.e. of the product. Use a catalyst with the highest possible enantiomeric purity. |
| Presence of Water (CBS Reduction) | - Moisture can lead to a non-selective reduction pathway. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
| Suboptimal Temperature | - CBS Reduction: Generally, lower reaction temperatures lead to higher enantiomeric excess. A temperature screen (e.g., 0 °C, -20 °C, -40 °C) is recommended to find the optimal condition for your specific substrate. |
| Incorrect Stoichiometry (CBS Reduction) | - An improper ratio of catalyst to borane or substrate can lead to a background, non-catalyzed reduction, which is not enantioselective. Carefully control the stoichiometry of all reagents. Typically, 5-10 mol% of the catalyst is used. |
| Side Reactions | - Over-reduction or other side reactions can potentially lead to racemic or other undesired products. Ensure the reaction is monitored and stopped once the starting material is consumed. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
1-Acetonaphthone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Borane Addition: Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Dissolve 1-acetonaphthone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Biocatalytic Reduction using Candida viswanathii
This protocol is based on published literature and provides a green alternative to chemical synthesis.[3]
Materials:
-
Candida viswanathii (e.g., MTCC 5158)
-
Nutrient broth for cell cultivation
-
1-Acetonaphthone
-
Phosphate buffer (e.g., 50 mM, pH 8)
-
Ethyl acetate
Procedure:
-
Cell Cultivation: Cultivate Candida viswanathii in a suitable nutrient broth according to standard microbiological procedures to obtain a sufficient cell mass.
-
Preparation of Resting Cells: Harvest the cells by centrifugation and wash them with phosphate buffer to prepare a resting cell suspension. A typical concentration is 200 g/L.[3]
-
Bioreduction: In a reaction vessel, add the resting cell suspension and 1-acetonaphthone (e.g., at a concentration of 2 g/L).[3]
-
Reaction Conditions: Incubate the reaction mixture at 25 °C with shaking (e.g., 200 rpm) for approximately 12-24 hours. The optimal pH for the reduction is 8.[3]
-
Reaction Monitoring: Monitor the conversion of 1-acetonaphthone to this compound by TLC or HPLC.
-
Workup: Once the reaction is complete, centrifuge the reaction mixture to separate the cells.
-
Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Biocatalyst | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | High (>90%) | >95% | High enantioselectivity, well-established | Requires anhydrous conditions, expensive catalyst |
| Biocatalytic Reduction | Candida viswanathii | >97% (conversion) | >99% | Environmentally friendly, high e.e., mild conditions | Requires cell cultivation, may have lower substrate loading |
Table 2: Effect of Temperature on Enantiomeric Excess in CBS Reduction (Illustrative)
| Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 0 | 92 |
| -20 | 96 |
| -40 | 98 |
| -78 | >99 |
Note: Optimal temperature may vary depending on the specific substrate and catalyst.
Visualizations
Caption: Workflow for CBS Reduction.
Caption: Troubleshooting Low Yield.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Enhancing Enantioselectivity with (S)-(-)-1-(1-Naphthyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(-)-1-(1-Naphthyl)ethanol in enantioselective reactions.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis when using this compound as a chiral auxiliary, ligand, or resolving agent.
Issue 1: Low Enantiomeric Excess (e.e.)
Question: My reaction is yielding the desired product, but the enantiomeric excess (e.e.) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge that can be influenced by several factors. A systematic approach to troubleshooting is essential.
-
Purity of this compound and Reagents: The enantiomeric purity of your chiral auxiliary is paramount; it directly impacts the maximum achievable e.e. of your product. Impurities in other reagents or solvents can also interfere with the catalyst or the desired reaction pathway.
-
Reaction Temperature: Temperature is a critical parameter for controlling enantioselectivity.[3] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher e.e.[2][3]
-
Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2][3]
-
Catalyst Loading and Stoichiometry: In catalytic reactions, insufficient catalyst loading may allow the non-catalyzed, non-enantioselective background reaction to dominate.[2] The stoichiometry between a chiral ligand derived from this compound and a metal precursor is also crucial for forming the active chiral catalyst.[1]
-
Additives: In some cases, the addition of co-catalysts or other additives can enhance enantioselectivity.[4][5]
-
Recommendation: Based on literature for similar reactions, consider the addition of Lewis acids or bases that may favorably influence the transition state geometry.
-
Issue 2: Poor Reproducibility
Question: I have successfully achieved high e.e. in a reaction, but I am struggling to reproduce the results. What could be the cause?
Answer: Poor reproducibility often points to sensitivity to reaction conditions or degradation of reagents.
-
Air and Moisture Sensitivity: Many organometallic catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture.[2]
-
Catalyst Degradation: Pre-formed catalysts can degrade over time, especially if not stored properly.[2]
-
Recommendation: Use a fresh batch of catalyst or a recently opened bottle. If preparing the catalyst in situ, ensure the precursors are pure and the formation is complete before adding the substrate.[6]
-
-
Precise Control of Conditions: Minor variations in temperature, addition rates, or stirring speed can sometimes impact the outcome of highly sensitive reactions.
-
Recommendation: Maintain consistent and accurate control over all reaction parameters. Use a cryostat for precise low-temperature control.
-
Issue 3: Difficulty in Product Purification and Analysis
Question: I am having trouble purifying my chiral product and obtaining accurate e.e. measurements.
Answer: Proper purification and analytical techniques are crucial for validating your results.
-
Purification Method: Column chromatography on silica gel is a common purification method, but care must be taken to avoid racemization of sensitive products.[1]
-
Analytical Method Validation: An inaccurate e.e. measurement can be misleading.
-
Recommendation: Before optimizing the reaction, validate your analytical method (e.g., chiral HPLC or GC).[3] Analyze a racemic sample of your product to ensure you can achieve baseline separation of the two enantiomer peaks.[3] If peaks are not well-resolved, optimize the analytical method by adjusting the mobile phase, flow rate, or column temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to enantioselectivity?
A1: The bulky naphthyl group provides significant steric hindrance. When used as a chiral auxiliary or as part of a chiral ligand, this steric bulk creates a highly asymmetric environment around the reactive center. This forces the incoming reagent or substrate to approach from a specific direction, favoring the formation of one enantiomer over the other.
Q2: Can this compound be used as a chiral solvent?
A2: While less common, chiral alcohols can sometimes be used as chiral solvents or additives to induce enantioselectivity.[4] The effectiveness would depend on the specific reaction and the nature of the interactions between the solvent and the transition state. In some cases, using a chiral solvent can lead to significant enantiomeric excess.[8]
Q3: What are some common applications of this compound in asymmetric synthesis?
A3: this compound is a valuable chiral building block. It can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction. It can also be a precursor for synthesizing more complex chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenations or reductions.[9] For instance, it is a key intermediate in the synthesis of certain pharmaceuticals.[10]
Q4: At what stage of my research should I focus on optimizing the enantioselectivity?
A4: Initially, the focus should be on successfully achieving the desired chemical transformation with a reasonable yield. Once the reaction conditions are established, you can then systematically optimize for enantioselectivity by exploring the parameters outlined in the troubleshooting guide, such as temperature, solvent, and catalyst loading.
Q5: My reaction is very slow at the low temperatures required for high e.e. What can I do?
A5: This is a common trade-off. If the reaction rate is too slow to be practical, you may need to find a compromise between temperature and reaction time. Alternatively, you could investigate more active catalyst systems that can operate at low temperatures. Increasing the catalyst loading might also improve the reaction rate, but this should be balanced against the cost and potential for side reactions.
Data Presentation
The following tables present hypothetical data based on established principles to illustrate the effect of key variables on enantioselectivity.
Table 1: Effect of Temperature on Enantiomeric Excess (e.e.) in a Hypothetical Asymmetric Reduction
| Entry | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | 25 (Room Temp) | >99 | 75 |
| 2 | 0 | 98 | 92 |
| 3 | -20 | 95 | 97 |
| 4 | -78 | 80 | >99 |
Table 2: Influence of Solvent on Enantiomeric Excess (e.e.)
| Entry | Solvent | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | Toluene | -20 | 96 | 97 |
| 2 | THF | -20 | 98 | 94 |
| 3 | Dichloromethane | -20 | 99 | 89 |
| 4 | Diethyl Ether | -20 | 92 | 91 |
Mandatory Visualization
Caption: A typical experimental workflow for an enantioselective reaction.
Caption: Factors influencing the enantioselectivity of a reaction.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general method for the asymmetric reduction of a ketone using a catalyst derived from this compound. This is a representative protocol and must be adapted and optimized for specific substrates and catalyst systems.
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the chiral ligand precursor derived from this compound (e.g., 10 mol%) to a flame-dried, two-neck round-bottom flask.
-
Add anhydrous solvent (e.g., toluene) via cannula.
-
Add the metal precursor (e.g., a borane source or metal salt) dropwise at a controlled temperature (e.g., 0 °C) to allow for the formation of the active chiral catalyst. Stir for 30-60 minutes.[2]
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).[2]
-
Slowly add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent dropwise over 20-30 minutes.
-
Stir the reaction mixture at the specified temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction carefully at low temperature by the dropwise addition of a suitable quenching agent (e.g., methanol or saturated ammonium chloride solution).[2][11]
-
Allow the mixture to warm to room temperature. Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2][11]
-
-
Purification and Analysis:
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This protocol provides a general method for analyzing the enantiomeric composition of the product.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio needs to be optimized for baseline separation (e.g., 90:10 or 95:5 Hexane:IPA).
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure adequate separation.
-
Inject the reaction sample.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Overcoming poor separation of enantiomers in chiral HPLC of 1-(1-naphthyl)ethanol
Welcome to the Technical Support Center for the chiral separation of 1-(1-naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the enantiomeric separation of this compound by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am seeing no separation (co-elution) of the 1-(1-naphthyl)ethanol enantiomers. What are the initial steps to resolve this?
Answer: Co-elution is a common initial challenge. The following steps can help you achieve separation:
-
Verify Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for separating alcohol enantiomers. Polysaccharide-based columns, such as those derived from cellulose or amylose, are often the best starting point.[1]
-
Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving enantioselectivity.
-
Normal-Phase Mode (e.g., Hexane/Isopropanol): Systematically alter the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Even small adjustments can significantly impact resolution.[1]
-
Reversed-Phase Mode (e.g., Acetonitrile/Water): Adjust the ratio of the organic solvent to the aqueous buffer. The pH of the aqueous phase can also be a crucial parameter to optimize.[1]
-
-
Screen Different Chiral Columns: If mobile phase optimization on your current column is unsuccessful, screening a variety of CSPs with different chiral selectors may be necessary to find a suitable match for your analyte.[1]
Question 2: My chromatogram shows poor peak shape, such as broad or tailing peaks, which is affecting the resolution. How can I improve this?
Answer: Poor peak shape can be attributed to several factors. Consider the following troubleshooting steps:
-
Adjust Mobile Phase pH (Reversed-Phase): For separations in reversed-phase mode, ensure the mobile phase pH is appropriate to prevent the ionization of the analyte, which can lead to tailing.[1]
-
Address Secondary Interactions: Unwanted interactions between the 1-(1-naphthyl)ethanol and the stationary phase can cause peak tailing. Using a high-purity, end-capped column can mitigate this issue.[1]
-
Consider Mobile Phase Additives: Adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For example, 0.1% formic acid or diethylamine (DEA) can be effective depending on the nature of the CSP and the analyte.
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve peak shape and resolution, although it will increase the run time.
Question 3: The retention times for my enantiomers are unstable and shifting between injections. What could be the cause?
Answer: Fluctuating retention times can indicate a lack of system equilibration or changes in the mobile phase.
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This is particularly important when you have changed the mobile phase composition.
-
Check Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times. For isocratic methods, ensure the solvent proportions are accurate.[2]
-
Monitor Column Temperature: Temperature fluctuations can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most effective for separating 1-(1-naphthyl)ethanol?
A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely used and have shown success in separating a broad range of enantiomers, including alcohols like 1-(1-naphthyl)ethanol.[1] Examples include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate).
Q2: How does the choice of alcohol in the mobile phase (in normal-phase mode) affect the separation?
A2: The type of alcohol used as a modifier in the normal-phase mobile phase (e.g., isopropanol, ethanol, methanol) can significantly influence the enantioselectivity. The different sizes and hydrogen-bonding capabilities of these alcohols alter the interactions between the analyte and the CSP, which can lead to changes in resolution and even the elution order of the enantiomers.[4]
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature is a valuable parameter for optimizing chiral separations. While lower temperatures often lead to better resolution, this is not always the case. It is advisable to study the effect of temperature in a systematic way (e.g., in 5 °C increments) to determine the optimal condition for your specific separation. In some instances, increasing the temperature can improve peak shape and efficiency.[3]
Q4: What is the typical starting mobile phase composition for method development?
A4: A good starting point for method development in normal-phase mode is a mixture of n-hexane and an alcohol modifier. You can begin with a composition like 90:10 (v/v) n-hexane:isopropanol and then adjust the ratio of the alcohol. For reversed-phase, a starting condition could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid, which can then be optimized.
Experimental Protocols
Protocol 1: Normal-Phase Chiral HPLC Method
This protocol provides a general procedure for the enantiomeric separation of 1-(1-naphthyl)ethanol using a polysaccharide-based chiral column in normal-phase mode.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane and Isopropanol (HPLC grade)
-
Sample: Racemic 1-(1-naphthyl)ethanol dissolved in mobile phase (e.g., 1 mg/mL)
2. Chromatographic Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times, resolution, and selectivity factor.
4. Optimization:
-
If separation is incomplete, systematically vary the isopropanol concentration (e.g., from 5% to 20%).
-
Evaluate the effect of using ethanol as the modifier in place of isopropanol.
-
Adjust the flow rate (e.g., between 0.5 and 1.2 mL/min) to improve resolution.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the separation of 1-(1-naphthyl)ethanol enantiomers based on typical behavior observed for similar compounds.
Table 1: Effect of Mobile Phase Composition (Normal-Phase) on Resolution (Rs)
| n-Hexane (%) | Isopropanol (%) | Expected Resolution (Rs) | Observations |
| 95 | 5 | 1.2 | Peaks may be broad and resolution is minimal. |
| 90 | 10 | 2.1 | Good starting point, baseline separation is likely. |
| 85 | 15 | 1.8 | Resolution may decrease as the modifier strength increases. |
| 80 | 20 | 1.4 | Further decrease in resolution is expected. |
Table 2: Effect of Temperature on Selectivity (α) and Resolution (Rs)
| Temperature (°C) | Expected Selectivity (α) | Expected Resolution (Rs) |
| 15 | 1.25 | 2.5 |
| 25 | 1.20 | 2.1 |
| 35 | 1.16 | 1.7 |
| 45 | 1.12 | 1.3 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common side reactions in the preparation of (S)-(-)-1-(1-Naphthyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-1-(1-Naphthyl)ethanol. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, which is typically prepared by the asymmetric reduction of 1'-acetonaphthone.
Issue 1: Low or No Product Yield (Incomplete Reaction)
Question: My reaction is showing a low yield of this compound, and I'm recovering a significant amount of the starting material, 1'-acetonaphthone. What could be the cause?
Answer:
An incomplete reaction is a common issue that can stem from several factors related to your reagents and reaction conditions.
Possible Causes and Solutions:
-
Inactive Reducing Agent: The hydride reducing agent (e.g., sodium borohydride, lithium aluminum hydride) may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the reducing agent. For highly reactive agents like lithium aluminum hydride, ensure it is handled under strictly anhydrous conditions.
-
-
Insufficient Stoichiometry of Reducing Agent: You may not be using enough of the reducing agent to fully convert the starting material.
-
Solution: While the stoichiometry for simple reductions is often 1:4 (NaBH₄:ketone), it is common practice to use a molar excess of the reducing agent to ensure the reaction goes to completion. Consider increasing the molar equivalents of your reducing agent.
-
-
Low Reaction Temperature: The reaction may be too slow at the temperature you are using.
-
Solution: While lower temperatures are often used to improve enantioselectivity, an excessively low temperature can hinder the reaction rate.[1] Consider gradually increasing the reaction temperature while monitoring the reaction progress and enantiomeric excess.
-
-
Catalyst Deactivation (for catalytic reductions): If you are using a chiral catalyst (e.g., a CBS catalyst), it may have been deactivated by impurities or improper handling.
-
Solution: Ensure your catalyst is pure and handled under an inert atmosphere if it is air or moisture-sensitive.
-
Experimental Protocol: General Asymmetric Reduction using a CBS Catalyst
-
To a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the 1'-acetonaphthone.
-
Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of borane (e.g., BH₃·THF or BH₃·SMe₂) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by an acidic workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Low Enantiomeric Excess (ee)
Question: I have successfully synthesized 1-(1-Naphthyl)ethanol, but the enantiomeric excess (ee) of the desired (S)-enantiomer is low. How can I improve this?
Answer:
Achieving high enantioselectivity is a critical aspect of this synthesis. Low ee values can be attributed to several factors.
Possible Causes and Solutions:
-
Non-enantioselective Background Reaction: The reducing agent itself may be directly reducing the ketone without the influence of the chiral catalyst, leading to the formation of a racemic mixture.
-
Solution: Lowering the reaction temperature can often suppress the non-catalyzed background reaction more than the desired catalyzed reaction.[1]
-
-
Racemization during Workup or Purification: The chiral alcohol product may undergo racemization under harsh acidic or basic conditions during the workup or purification steps.
-
Solution: Employ mild workup conditions. Use a buffered aqueous solution for quenching if necessary. When performing chromatography, consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent.
-
-
Purity of the Chiral Catalyst: The enantiomeric purity of your catalyst directly impacts the ee of your product.
-
Solution: Ensure you are using a catalyst with high enantiomeric purity.
-
-
Moisture in the Reaction: The presence of water can negatively affect the performance of many chiral catalysts, particularly those used in CBS reductions.[2][3]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
| Parameter | Effect on Enantiomeric Excess (ee) | Recommendation |
| Temperature | Lower temperatures generally favor higher ee by reducing the rate of the non-catalyzed background reaction.[1] | Optimize the reaction temperature; start at a low temperature (e.g., -20 °C) and adjust as needed. |
| Catalyst Loading | Insufficient catalyst may lead to a more significant contribution from the background reaction. | Use an appropriate catalyst loading, typically between 5-10 mol%. |
| Rate of Addition | Slow addition of the reducing agent can help maintain a low concentration, favoring the catalytic cycle. | Add the reducing agent dropwise over a period of time. |
Issue 3: Formation of 1-Vinylnaphthalene (Dehydration)
Question: My final product is contaminated with 1-vinylnaphthalene. How can I prevent this side reaction?
Answer:
The formation of 1-vinylnaphthalene is a result of the dehydration of the 1-(1-Naphthyl)ethanol product. This is a common side reaction, particularly under acidic conditions or at elevated temperatures.
Possible Causes and Solutions:
-
Acidic Workup Conditions: A strongly acidic workup can promote the elimination of water from the alcohol.
-
Solution: Use a mild acidic workup, for example, a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids like concentrated HCl or H₂SO₄ during the workup.
-
-
High Temperatures during Distillation: If you are purifying your product by distillation, high temperatures can cause dehydration.
-
Solution: Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition.
-
-
Residual Acid in the Product: Trace amounts of acid can catalyze dehydration over time, especially during storage.
-
Solution: Ensure the product is thoroughly washed to remove any residual acid before final purification and storage. A wash with a dilute sodium bicarbonate solution can be effective.
-
| Condition | Effect on Dehydration | Recommendation |
| Workup pH | Acidic pH promotes dehydration. | Maintain a neutral or slightly basic pH during workup and storage. |
| Temperature | Higher temperatures favor dehydration. | Avoid excessive heat during reaction, workup, and purification. |
Issue 4: Formation of Di(1-naphthyl)methyl ether
Question: I have an unexpected byproduct with a higher molecular weight than my desired alcohol. I suspect it might be an ether. Is this possible and how can I avoid it?
Answer:
Yes, the formation of di(1-naphthyl)methyl ether is a possible side reaction. This can occur through a mechanism similar to the Williamson ether synthesis, especially during the workup.
Possible Causes and Solutions:
-
Use of a Strong Base during Workup: If a strong base (e.g., sodium hydroxide) is used in the workup, it can deprotonate the newly formed alcohol to a significant extent, forming an alkoxide. This alkoxide can then react with any remaining starting material (if the reaction is incomplete) or with another molecule of the product (less likely but possible under certain conditions) in an Sₙ2 reaction to form an ether.
-
Solution: Avoid using strong bases during the workup if possible. If a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate.
-
-
Reaction with the Solvent: If the reaction is carried out in an alcohol solvent that can be deprotonated, it could potentially react with the product or starting material.
-
Solution: While less common, being mindful of the reactivity of your solvent is important. Using aprotic solvents like THF can mitigate this possibility.
-
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Asymmetric Reductions Mediated by (S)-(-)-1-(1-Naphthyl)ethanol
Welcome to the technical support center for optimizing reaction conditions for asymmetric reductions of prochiral ketones mediated by (S)-(-)-1-(1-Naphthyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high enantioselectivity and yield in your experiments. The primary method discussed is the asymmetric Meerwein-Ponndorf-Verley (MPV) reduction, where this compound serves as the chiral hydride source.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this reduction?
A1: In the context of an asymmetric Meerwein-Ponndorf-Verley (MPV) reduction, this compound acts as the chiral hydride donor. In the presence of a Lewis acidic catalyst, typically an aluminum alkoxide like aluminum isopropoxide, it transfers a hydride to the prochiral ketone. The stereochemistry of the chiral alcohol dictates the facial selectivity of the hydride addition to the ketone, resulting in the formation of an enantioenriched alcohol product.
Q2: Which catalyst is typically used for this transformation?
A2: The most common catalyst for MPV reductions is aluminum isopropoxide, Al(Oi-Pr)₃. It is commercially available and effective for mediating the hydride transfer from the sacrificial alcohol (in this case, this compound) to the ketone substrate.[1][2] Other metal alkoxides, including those of zirconium and lanthanides, have also been explored for MPV-type reductions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the consumption of the starting ketone and the formation of the product alcohol against a standard, you can determine the reaction's conversion over time. Chiral High-Performance Liquid Chromatography (HPLC) or chiral GC will be necessary to determine the enantiomeric excess (% ee) of the product.
Q4: What are the expected byproducts of this reaction?
A4: The primary byproduct of the reduction is 1-acetonaphthone, which is the oxidized form of this compound. Depending on the substrate and reaction conditions, side reactions such as aldol condensations may occur, especially with ketone substrates that have enolizable protons.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion to the desired alcohol. | 1. Inactive Catalyst: Commercial aluminum isopropoxide can exist in polymeric forms with low activity.[1] 2. Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Reversible Reaction: The MPV reduction is an equilibrium process.[2] | 1. Consider using freshly sublimed aluminum isopropoxide or preparing it in situ. 2. Gradually increase the reaction temperature and monitor the progress. 3. Use a larger excess of the hydride source, this compound, to shift the equilibrium towards the products. |
| Low enantiomeric excess (% ee). | 1. Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent. 2. Incorrect Solvent Choice: The solvent can influence the structure of the transition state, affecting stereoselectivity. 3. Racemization of the Chiral Mediator: Under harsh conditions, the chiral alcohol could potentially racemize. | 1. Screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent) to find the optimal balance between reaction rate and enantioselectivity. 2. Test a variety of anhydrous solvents with different polarities (e.g., toluene, THF, dichloromethane). 3. Ensure the reaction conditions are not unnecessarily harsh. Analyze the chirality of the unreacted this compound after the reaction. |
| Formation of multiple side products. | 1. Aldol Condensation: The ketone substrate may undergo self-condensation under the reaction conditions.[1] 2. Tishchenko Reaction: If an aldehyde impurity is present, it could undergo a Tishchenko reaction.[1] | 1. Use a less sterically hindered aluminum alkoxide or run the reaction at a lower temperature. 2. Ensure the purity of your starting ketone. |
| Difficulty in purifying the product alcohol. | 1. Similar Polarity of Product and Oxidized Mediator: The product alcohol and 1-acetonaphthone may have similar retention factors on silica gel. | 1. Optimize your column chromatography conditions (e.g., use a shallow solvent gradient). 2. Consider converting the product alcohol to a less polar derivative (e.g., a silyl ether) before purification, followed by deprotection. |
Data Presentation
The following tables present illustrative data on how reaction parameters can influence the yield and enantioselectivity of the asymmetric MPV reduction of a model substrate, acetophenone, using this compound. Note: This data is hypothetical and intended for illustrative purposes to guide optimization, as specific literature data for this exact system is limited.
Table 1: Effect of Temperature on the Reduction of Acetophenone
| Entry | Temperature (°C) | Time (h) | Conversion (%) | % ee of (R)-1-Phenylethanol |
| 1 | 25 | 24 | 35 | 65 |
| 2 | 50 | 18 | 70 | 60 |
| 3 | 80 | 12 | 95 | 52 |
| 4 | 110 (Toluene reflux) | 8 | >99 | 45 |
Table 2: Effect of Solvent on the Reduction of Acetophenone at 80°C
| Entry | Solvent | Time (h) | Conversion (%) | % ee of (R)-1-Phenylethanol |
| 1 | Toluene | 12 | 95 | 52 |
| 2 | Tetrahydrofuran (THF) | 16 | 88 | 58 |
| 3 | Dichloromethane (DCM) | 24 | 65 | 48 |
| 4 | Cyclohexane | 20 | 92 | 40 |
Table 3: Effect of Substrate to Chiral Alcohol Ratio on the Reduction of Acetophenone
| Entry | Acetophenone : this compound Ratio | Time (h) | Conversion (%) | % ee of (R)-1-Phenylethanol |
| 1 | 1 : 1.5 | 12 | 85 | 50 |
| 2 | 1 : 2.0 | 12 | 95 | 52 |
| 3 | 1 : 3.0 | 10 | >99 | 53 |
Experimental Protocols
Representative Protocol for the Asymmetric MPV Reduction of Acetophenone
Materials:
-
This compound (≥99% ee)
-
Acetophenone (freshly distilled)
-
Aluminum isopropoxide
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aluminum isopropoxide (e.g., 0.5 equivalents relative to the ketone).
-
Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous toluene via syringe. To this suspension, add this compound (e.g., 2.0 equivalents) followed by acetophenone (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC until the acetophenone is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.
Visualizations
Caption: Catalytic cycle of the asymmetric Meerwein-Ponndorf-Verley reduction.
Caption: General experimental workflow for asymmetric MPV reductions.
References
Troubleshooting guide for low conversion in enzymatic resolution of 1-(1-naphthyl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the enzymatic resolution of 1-(1-naphthyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution of 1-(1-naphthyl)ethanol is showing very low conversion. What are the most likely causes?
Low conversion in the enzymatic resolution of 1-(1-naphthyl)ethanol can stem from several factors. The most common issues are related to suboptimal reaction conditions. These include an inappropriate choice of enzyme, solvent, or acyl donor. Other critical parameters that can significantly impact the reaction's success are temperature, pH, substrate and enzyme concentrations, and potential enzyme inhibition by substrates or products.
Q2: Which enzyme is most effective for the kinetic resolution of 1-(1-naphthyl)ethanol?
Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols like 1-(1-naphthyl)ethanol. Among these, Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is frequently reported as a highly efficient and selective catalyst for the resolution of various secondary alcohols.[1] Other lipases from sources such as Pseudomonas cepacia (PCL) and Rhizomucor miehei have also been used, but their effectiveness can be substrate-dependent. It is often advisable to screen a panel of lipases to find the most suitable one for your specific application.
Q3: How does the choice of solvent affect the conversion rate?
The solvent plays a crucial role in enzymatic reactions in non-aqueous media. For lipase-catalyzed resolutions, non-polar, hydrophobic solvents such as n-hexane, n-heptane, and toluene are often preferred. These solvents generally help to maintain the enzyme's active conformation. Polar solvents can sometimes strip the essential water layer from the enzyme, leading to inactivation. The hydrophobicity of the solvent, often measured by its log P value, can significantly influence enzyme activity.
Q4: What is the role of the acyl donor in the resolution of 1-(1-naphthyl)ethanol?
The acyl donor is a critical component of the transesterification reaction. Activated esters, such as vinyl acetate, are commonly used because they lead to an irreversible reaction, driving the equilibrium towards product formation. The byproduct of vinyl acetate, acetaldehyde, is volatile and easily removed. Other acyl donors, like isopropenyl acetate or various acid anhydrides, can also be effective. The choice of acyl donor can influence both the reaction rate and the enantioselectivity of the enzyme.
Q5: Can temperature and pH affect the enzymatic resolution?
Yes, both temperature and pH are critical parameters. Each enzyme has an optimal temperature and pH range for its activity. For lipases like CALB, the optimal temperature is often in the range of 40-60°C.[2] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and reduced enantioselectivity. The pH of the enzyme's microenvironment is also crucial for its catalytic activity. When using immobilized enzymes, the pH of the buffer used during immobilization can have a lasting effect.
Troubleshooting Guide for Low Conversion
Problem: Low to No Conversion
If you are observing minimal or no formation of the desired product, systematically evaluate the following parameters.
The chosen lipase may have low activity towards 1-(1-naphthyl)ethanol.
-
Solution: Screen a variety of commercially available lipases. A comparison of commonly used lipases for the resolution of secondary alcohols is presented in Table 1.
-
Action: Test lipases such as Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase, and Candida rugosa lipase.
Table 1: Representative Comparison of Lipases for the Resolution of Secondary Alcohols
| Lipase Source | Immobilized Form | Typical Conversion (%) | Typical Enantiomeric Excess (ee%) of Remaining Alcohol |
| Candida antarctica B | Novozym 435 | 45-50 | >99 |
| Pseudomonas cepacia | Amano Lipase PS | 30-45 | 90-98 |
| Candida rugosa | - | 20-35 | 85-95 |
| Rhizomucor miehei | Lipozyme RM IM | 25-40 | 88-96 |
Note: The data presented are representative values for the resolution of analogous secondary alcohols and may vary for 1-(1-naphthyl)ethanol.
The reaction solvent may be inactivating the enzyme or hindering substrate solubility.
-
Solution: Evaluate a range of non-polar, aprotic solvents.
-
Action: Test solvents like n-hexane, toluene, and methyl tert-butyl ether (MTBE). Avoid highly polar solvents. Refer to Table 2 for a comparison of solvent effects.
Table 2: Influence of Solvent on the Enzymatic Resolution of Secondary Alcohols
| Solvent | Log P | Typical Conversion (%) | Typical Enantiomeric Excess (ee%) |
| n-Hexane | 3.9 | 48 | >99 |
| Toluene | 2.7 | 45 | 98 |
| Methyl tert-butyl ether (MTBE) | 1.3 | 42 | 97 |
| Tetrahydrofuran (THF) | 0.5 | 15 | 85 |
| Acetonitrile | -0.3 | <10 | Low |
Note: Data are representative for lipase-catalyzed resolutions and highlight general trends.
The acyl donor may not be suitable for the chosen enzyme or reaction conditions.
-
Solution: Use an activated and irreversible acyl donor.
-
Action: Vinyl acetate is a highly effective and commonly used acyl donor. If issues persist, consider other activated esters. See Table 3 for a comparison.
Table 3: Comparison of Different Acyl Donors
| Acyl Donor | Byproduct | Characteristics |
| Vinyl Acetate | Acetaldehyde | Irreversible, volatile byproduct, generally high conversion. |
| Isopropenyl Acetate | Acetone | Irreversible, less volatile byproduct than acetaldehyde. |
| Acetic Anhydride | Acetic Acid | Reversible reaction, byproduct can lower pH and inactivate the enzyme. |
| Ethyl Acetate | Ethanol | Reversible, ethanol can act as a competitive substrate/inhibitor. |
Workflow for Troubleshooting Low Conversion
The following diagram illustrates a systematic approach to troubleshooting low conversion in the enzymatic resolution of 1-(1-naphthyl)ethanol.
Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.
Detailed Experimental Protocol: Enzymatic Resolution of 1-(1-Naphthyl)ethanol using Novozym 435
This protocol provides a general procedure for the kinetic resolution of racemic 1-(1-naphthyl)ethanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 1-(1-naphthyl)ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled shaker or water bath
Procedure:
-
Preparation: To a clean, dry reaction vessel, add racemic 1-(1-naphthyl)ethanol (1.0 equivalent).
-
Solvent Addition: Add anhydrous n-hexane to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Acyl Donor Addition: Add vinyl acetate (1.5-3.0 equivalents) to the mixture.
-
Enzyme Addition: Add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Reaction: Seal the vessel and place it in a temperature-controlled shaker or water bath set to 40-50°C. Ensure adequate agitation (e.g., 150-200 rpm) to keep the immobilized enzyme suspended.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of the unreacted (S)-1-(1-naphthyl)ethanol and the (R)-1-(1-naphthyl)ethyl acetate can be separated by column chromatography on silica gel.
Logical Relationship of Key Reaction Parameters
The interplay of various experimental parameters determines the success of the enzymatic resolution. The following diagram illustrates these relationships.
Caption: Key parameters influencing the outcome of the enzymatic resolution.
References
Minimizing racemization of (S)-(-)-1-(1-Naphthyl)ethanol during reactions
Welcome to the technical support center for (S)-(-)-1-(1-Naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during chemical transformations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guides
This section addresses specific problems that can arise during the reaction of this compound, leading to a loss of enantiomeric purity.
Issue 1: Significant Racemization Observed During Esterification
Problem: You performed an esterification of this compound using a standard acid-catalyzed or coupling agent-based method (e.g., DCC/DMAP) and found that the resulting ester has a low enantiomeric excess (ee).
Possible Causes and Solutions:
-
Carbocation Formation: Strong acids or high temperatures can promote the formation of a planar, achiral carbocation intermediate at the benzylic position, which then leads to racemization upon nucleophilic attack.[1]
-
Side Reactions with Coupling Agents: In some cases, the activated intermediate in a coupling reaction can be susceptible to racemization.
Recommended Solutions:
-
Mild Coupling Conditions: Employ milder esterification methods that do not generate a free carbocation. The Steglich esterification, using DCC (or a more soluble carbodiimide like EDC) and a catalytic amount of DMAP at low temperatures, is a good option.[2]
-
Protecting Group Strategy: For reactions that require harsh conditions, it is highly recommended to use a protecting group. By converting the alcohol to a silyl ether, for example, the stereocenter is shielded from reaction conditions that could induce racemization. The protecting group can then be removed under mild conditions to yield the desired product with high enantiomeric purity.
Issue 2: Racemization or Low Yield During Ether Synthesis
Problem: An attempt to synthesize an ether from this compound via a Williamson ether synthesis resulted in a racemic product or significant elimination byproducts.
Possible Causes and Solutions:
-
Harsh Basic Conditions: The use of a strong base to deprotonate the alcohol can sometimes lead to side reactions or racemization, especially if the temperature is elevated.
-
SN1 Pathway Competition: If the alkyl halide used is secondary or tertiary, or if the reaction conditions favor it, an SN1 pathway can compete with the desired SN2 reaction, leading to racemization.[3]
-
Elimination: The use of a sterically hindered base or a secondary/tertiary alkyl halide can favor elimination over substitution.
Recommended Solutions:
-
Use of a Primary Alkyl Halide: The Williamson ether synthesis is most effective with primary alkyl halides to ensure an SN2 mechanism, which proceeds with inversion of configuration if the chiral center is the electrophile, but in this case, the alkoxide is the nucleophile and the stereocenter is not directly involved in the substitution, thus preserving its configuration.[3][4]
-
Mild Base and Anhydrous Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) at low to ambient temperatures to generate the alkoxide.
-
Protecting Group Approach: For more complex ether syntheses, protecting the alcohol as a silyl ether, followed by reaction and deprotection, can provide a cleaner route and preserve stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, a secondary benzylic alcohol, is through the formation of a planar, achiral carbocation intermediate. This is particularly prevalent under acidic conditions or at elevated temperatures, where the hydroxyl group can be protonated and leave as a water molecule. The resulting carbocation can be attacked by a nucleophile from either face with equal probability, leading to a racemic mixture.[1]
Q2: How can I protect the stereocenter of this compound during a reaction?
A2: The most common and effective method is to convert the alcohol into a more stable functional group, such as a silyl ether. Tert-butyldimethylsilyl (TBDMS) ethers are particularly useful due to their stability under a wide range of reaction conditions and their facile removal under mild conditions.
Q3: Will the formation of a tosylate or mesylate from this compound cause racemization?
A3: The reaction of an alcohol with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine typically proceeds with retention of configuration at the chiral center. The reaction occurs at the oxygen atom and does not break the C-O bond of the chiral center. However, subsequent nucleophilic substitution on the resulting tosylate or mesylate will proceed with inversion of configuration via an SN2 mechanism. Care must be taken to avoid conditions that could promote an SN1 reaction, which would lead to racemization.
Q4: What are the best conditions for removing a silyl protecting group without causing racemization?
A4: Silyl ethers can be cleaved under mild conditions that do not affect the stereocenter. The most common reagent is a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). Mildly acidic conditions, such as acetic acid in THF/water, can also be used, but care should be taken to avoid strong acids that could induce carbocation formation.
Data Presentation
The following table illustrates the importance of a protecting group strategy in minimizing racemization during a substitution reaction. The data compares the enantiomeric excess (ee) of the product from a hypothetical reaction of this compound under conditions prone to racemization, both with and without the use of a TBDMS protecting group.
| Reaction Pathway | Starting Material | Starting ee (%) | Product | Final ee (%) | % Racemization |
| Direct Substitution | This compound | >99 | Substituted product | 60 | 40 |
| Protecting Group Strategy | This compound | >99 | TBDMS-protected intermediate, then substituted and deprotected product | >98 | <1 |
Note: The data in this table is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) ether of this compound to protect the stereocenter.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMSCl in one portion and continue to stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS ether.
Protocol 2: Deprotection of a TBDMS Ether to Regenerate the Alcohol
This protocol describes the cleavage of the TBDMS ether to regenerate the chiral alcohol without racemization.
Materials:
-
TBDMS-protected (S)-1-(1-Naphthyl)ethanol derivative (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiopure alcohol.
Visualizations
Racemization Pathway of a Secondary Benzylic Alcohol
Caption: Mechanism of racemization via a planar carbocation.
Stereopreserving Protecting Group Strategy
Caption: Workflow for stereochemical preservation using a protecting group.
Comparison of Reaction Pathways
References
Column selection for robust chiral HPLC separation of 1-(1-naphthyl)ethanol enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the robust chiral HPLC separation of 1-(1-naphthyl)ethanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for separating 1-(1-naphthyl)ethanol enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the separation of 1-(1-naphthyl)ethanol enantiomers. Columns such as those based on cellulose or amylose derivatives are excellent starting points for method development.[1][2][3] Specifically, cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD) have demonstrated successful separations.[3][4] Cyclodextrin-based and Pirkle-type columns can also be considered in a screening approach.[5]
Q2: What mobile phase conditions are recommended for the initial screening?
A2: For normal-phase chromatography, a common starting point is a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol).[2][6] A typical initial screening composition is 90:10 (v/v) n-hexane:isopropanol.[2][6] For reversed-phase mode, a mobile phase of acetonitrile or methanol with a buffered aqueous solution is a good starting point.
Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?
A3: The type and concentration of the alcohol modifier significantly influence selectivity and resolution in normal-phase chromatography.[3] Less polar alcohols like isopropanol often provide better resolution than more polar ones like methanol for many compounds.[2] It is advisable to screen different alcohols to find the optimal conditions for your specific separation.
Q4: When should I use additives in the mobile phase?
A4: While 1-(1-naphthyl)ethanol is a neutral compound and may not require additives, their use can sometimes improve peak shape. For basic analytes, a basic additive like diethylamine (DEA) is used to minimize interactions with residual silanols on the silica support.[2][6] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used to suppress ionization.[2][6]
Q5: How does temperature affect the chiral separation?
A5: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures enhance chiral selectivity by strengthening the transient diastereomeric interactions responsible for separation.[7][8] Conversely, higher temperatures can improve peak efficiency and reduce analysis time. The effect is compound-dependent, and temperature optimization is recommended for each method.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting or only partially separated.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Addressing peak tailing in HPLC analysis of naphthylethanol isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the HPLC analysis of naphthylethanol isomers. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide (Q&A Format)
Q1: My chromatogram for naphthylethanol isomers shows significant peak tailing. What is the most likely cause?
A: The most common cause of peak tailing for polar, aromatic compounds like naphthylethanol is secondary interaction with the stationary phase. Specifically, the hydroxyl group on your analyte can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2] This unwanted interaction provides a secondary retention mechanism, which slows the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.[1]
Q2: How can I confirm that silanol interactions are causing the peak tailing?
A: You can diagnose the issue by making systematic changes to your method. If the tailing is specific to the naphthylethanol peaks and not to non-polar analytes in the same run, silanol interaction is the probable cause. Modifying the mobile phase is a key diagnostic step. Lowering the mobile phase pH or adding a competitive base should significantly improve peak shape if silanol interactions are the culprit.[1][3][4]
Q3: What is the first and simplest step I should take to reduce peak tailing?
A: The simplest initial step is to modify your mobile phase by adding an acidic modifier.[1] Operating at a low pH (e.g., pH ≤ 3) protonates the residual silanol groups, neutralizing their negative charge and minimizing the unwanted secondary ionic interactions with your analyte.[1][4][5]
Q4: I've added an acid to my mobile phase, but tailing persists. What are my next options?
A: If lowering the pH is insufficient, you have several other powerful options:
-
Add a Competing Base: For older columns (Type A silica), adding a small concentration of a competing amine, like triethylamine (TEA), to the mobile phase can be effective.[1] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[6]
-
Increase Buffer Strength: At a neutral pH, increasing the concentration of your buffer (e.g., phosphate buffer from 10 mM to 25 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[3] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[3]
-
Change Organic Modifier: Switching the organic solvent in your mobile phase can alter peak shape. For phenolic compounds, methanol can sometimes be more effective than acetonitrile at masking silanol groups through hydrogen bonding.[7]
Q5: When should I consider changing my HPLC column to address peak tailing?
A: If mobile phase optimizations do not fully resolve the issue, or if you require a more robust, long-term solution, changing the column is the next logical step.[4] This is especially true if the column is old or has been used with harsh conditions, which can lead to degradation of the stationary phase.[4]
Q6: What type of column is recommended for analyzing naphthylethanol isomers to prevent peak tailing?
A: To proactively avoid issues with peak tailing, select a modern, high-purity silica column with minimal silanol activity.[2] Recommended options include:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent (e.g., trimethylsilyl chloride), significantly reducing surface activity.[2][3]
-
Base-Deactivated Silica (BDS) or Hybrid Columns: Modern columns, often referred to as Type B silica, are made from high-purity silica with very low metal content and are often engineered with hybrid organic/inorganic particles.[1][5] These columns (e.g., BEH, CSH) offer excellent peak shape for basic and polar compounds over a wider pH range.[5]
-
Phenyl Stationary Phases: For aromatic compounds like naphthylethanol, a phenyl-based column (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions, which can improve peak shape and resolution.[7]
Logical Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and resolve peak tailing issues during naphthylethanol analysis.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Data Presentation
The following table provides illustrative data on how changing the mobile phase pH can significantly improve the peak shape for beta-blockers, compounds that are structurally and chemically similar to naphthylethanol. The data demonstrates a marked reduction in the USP Tailing factor when switching from an acidic to a basic mobile phase on a pH-stable column.
Disclaimer: The following data is for a mix of beta-blocker compounds, not naphthylethanol itself, but serves as a representative example of the effects of mobile phase pH on the peak shape of polar/basic analytes.
| Analyte (Beta-Blocker) | USP Tailing Factor at pH 2.7 | USP Tailing Factor at pH 10.5 | Peak Shape Improvement |
| Pindolol | 1.4 | 1.1 | Significant |
| Metoprolol | 1.5 | 1.1 | Significant |
| Timolol | 1.6 | 1.2 | Significant |
| Propranolol | 1.7 | 1.2 | Significant |
| Labetalol | 1.9 | 1.3 | Significant |
Data adapted from an analysis of beta-blockers on a high pH-stable column, demonstrating superior peak shape at high pH where the basic compounds are neutral.
Experimental Protocols
Protocol 1: Recommended Starting Method for Naphthylethanol Isomer Analysis
This protocol is designed as a robust starting point to achieve symmetrical peaks for naphthylethanol isomers.
-
Column Selection:
-
Use a high-purity, base-deactivated C18 column (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18) or a Phenyl-Hexyl column.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Note: This creates a mobile phase with a pH of approximately 2.7, which will protonate silanol groups and minimize tailing.
-
-
Chromatographic Conditions:
-
Mode: Gradient Elution
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 225 nm
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). This prevents peak distortion caused by solvent mismatch.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
Frequently Asked Questions (FAQs)
Q7: Why is peak tailing a problem for my analysis? A: Peak tailing is more than a cosmetic issue; it directly impacts data quality. It can lead to inaccurate peak integration and, therefore, incorrect quantification.[4] Furthermore, tailing reduces resolution, potentially obscuring smaller, closely eluting peaks like impurities or related substances.[1][4]
Q8: All of my peaks are tailing, not just the naphthylethanol. What does this mean? A: If all peaks in your chromatogram are tailing, the issue is likely not chemical but rather physical or instrumental.[3] You should investigate for a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., using tubing with too large an internal diameter) between the injector, column, and detector.[2][3]
Q9: Can sample overload cause peak tailing? A: Yes. Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a distorted peak shape that often resembles tailing. To check for this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Q10: My method requires a neutral pH. How can I control tailing without using an acidic mobile phase? A: If you must operate at a neutral pH, you can still mitigate tailing. First, ensure you are using a high-quality, modern end-capped or hybrid column, as these show reduced silanol activity even at neutral pH. Second, increasing the ionic strength of your mobile phase by using a higher concentration of a suitable buffer (e.g., 25-50 mM phosphate) can help shield the silanol interactions.[3][4]
Q11: Is it better to use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase modifier? A: Both are effective at lowering the mobile phase pH. Formic acid (0.1%) is generally preferred for LC-MS applications as it is less likely to cause ion suppression. TFA (0.05% - 0.1%) is a strong ion-pairing agent that can be very effective at improving the peak shape of basic compounds but can be difficult to remove from the column and can strongly suppress MS signals.[5] For UV-based detection, either can be used effectively.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
- 6. Improvement of peak shape and separation performance of beta-blockers in conventional reversed-phase columns using solvent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Strategies to remove residual starting material from (S)-(-)-1-(1-Naphthyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting material from (S)-(-)-1-(1-Naphthyl)ethanol. The primary residual starting material addressed is 1'-acetonaphthone, the ketone precursor to the desired chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity in the synthesis of this compound?
The most common impurity is the unreacted starting material, 1'-acetonaphthone. This is because the synthesis typically involves the reduction of the ketone (1'-acetonaphthone) to the secondary alcohol (this compound). Incomplete reduction reactions will result in a mixture of the product and the starting material.
Q2: What are the primary methods for removing 1'-acetonaphthone from this compound?
The primary purification strategies leverage the differences in the physical properties of the alcohol and the ketone. The most common and effective methods are:
-
Recrystallization: This technique relies on the differential solubility of the two compounds in a selected solvent system.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
-
Distillation (under reduced pressure): This is a potential method if there is a significant difference in the boiling points of the two compounds.
Q3: How do I choose the best purification strategy for my experiment?
The choice of purification strategy depends on several factors, including the scale of your reaction, the level of purity required, and the available equipment.
-
For moderate to high levels of impurity and on a larger scale, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.
-
For achieving very high purity, especially on a smaller scale or when recrystallization is ineffective, column chromatography is the preferred method.
-
Distillation may be a viable option for large-scale purification if the boiling points of the product and impurity are sufficiently different and both are thermally stable.
Troubleshooting Guides
Strategy 1: Purification by Recrystallization
Issue: Poor recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures, while the impurity (1'-acetonaphthone) should remain soluble at low temperatures. A solvent system of ethanol and water can be effective. |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even at low temperatures, reducing the yield. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient cooling time | Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation before filtration. |
Issue: The purified product is still contaminated with 1'-acetonaphthone.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of the impurity | If the impurity is present in a very high concentration, it may crystallize along with the product. In this case, a preliminary purification by column chromatography might be necessary to reduce the impurity level before recrystallization. |
| Inefficient washing of crystals | After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity. |
| Inappropriate solvent choice | The chosen solvent may not effectively differentiate between the product and the impurity in terms of solubility. Experiment with different solvent systems (e.g., hexane/ethyl acetate mixtures). |
Strategy 2: Purification by Column Chromatography
Issue: Poor separation of this compound and 1'-acetonaphthone on the column.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity | The polarity of the eluent is critical. Since the alcohol is more polar than the ketone, a mobile phase of insufficient polarity will result in both compounds eluting together. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand. |
| Column overloading | Applying too much crude material to the column will lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| Improper column packing | An improperly packed column with cracks or channels will result in a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly and without air bubbles. |
| Sample applied in a too-polar solvent | Dissolving the sample in a solvent that is significantly more polar than the initial mobile phase can cause the sample to spread out on the column before the separation begins. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. |
Issue: The desired product is eluting too slowly or not at all.
| Possible Cause | Troubleshooting Step |
| Mobile phase is not polar enough | If the compound of interest is strongly adsorbed to the silica gel, a more polar mobile phase is required to elute it. Gradually increase the proportion of the polar solvent in your eluent system. |
| Compound degradation on silica gel | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or switch to a different stationary phase like alumina. |
Data Presentation
Table 1: Physical Properties of this compound and 1'-Acetonaphthone
| Property | This compound | 1'-Acetonaphthone |
| Molecular Weight | 172.22 g/mol [1] | 170.21 g/mol |
| Melting Point | 47-49 °C | 10.5 °C |
| Boiling Point | ~316 °C (at 760 mmHg)[2] | ~302 °C (at 760 mmHg) |
| Appearance | White to pale yellow solid[3] | Colorless to pale yellow liquid or solid |
| Solubility in Water | Low | Insoluble (0.2 g/L) |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents. | Soluble in ethanol, ether, and acetone. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol is a general guideline and may require optimization based on the initial purity of your crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Addition of Anti-Solvent: Once the solid is completely dissolved, slowly add hot water dropwise to the solution until it becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a starting point for the separation of this compound from 1'-acetonaphthone. Optimization of the mobile phase is recommended using TLC analysis prior to running the column.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane. This will begin to move the less polar 1'-acetonaphthone down the column.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 100% hexane to a 9:1 hexane:ethyl acetate mixture. The more polar this compound will elute at a higher ethyl acetate concentration.
-
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for recrystallization issues.
References
Validation & Comparative
A Researcher's Guide to Validating the Enantiomeric Purity of (S)-(-)-1-(1-Naphthyl)ethanol by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and precise analytical methods for their separation and quantification. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of (S)-(-)-1-(1-Naphthyl)ethanol, a key chiral intermediate. The comparison is supported by experimental data and detailed methodologies.
(S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate used in the synthesis of statins, which are lipid-lowering drugs used to lower cholesterol in the body.[1] The accurate determination of its enantiomeric excess (e.e.) is crucial for quality control.[2][3] Chiral HPLC is a powerful and widely adopted technique for this purpose, primarily utilizing chiral stationary phases (CSPs) to achieve separation.[3][4]
Comparative Overview of Analytical Techniques
While chiral HPLC is a primary method, other techniques can also be employed for determining the enantiomeric purity of chiral alcohols. The selection of a technique depends on factors like the analyte's properties, required sensitivity, and sample throughput.[2]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3] | Broad applicability, high resolution, well-established methods. | Can require significant method development for new compounds. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral capillary column. | High efficiency and sensitivity for volatile compounds. | Requires derivatization for non-volatile analytes like alcohols, which can introduce errors.[2] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase.[2] | Fast separations, reduced solvent consumption. | Requires specialized instrumentation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, no separation required. | Lower sensitivity and accuracy for minor enantiomers compared to chromatographic methods.[2] |
This guide will focus on the direct chiral HPLC approach due to its widespread use and effectiveness for compounds like 1-(1-Naphthyl)ethanol.[3]
Chiral HPLC Method Comparison for 1-(1-Naphthyl)ethanol
The separation of 1-(1-Naphthyl)ethanol enantiomers has been successfully achieved using polysaccharide-based chiral stationary phases. Below is a comparison of two such methods.
Table 1: Comparison of Chiral HPLC Methods for 1-(1-Naphthyl)ethanol Separation
| Parameter | Method 1 | Method 2 |
| Column | Epitomize CSP-1Z, 3 µm, 3.0 x 50 mm | Epitomize CSP-1J, 1.7 µm, 3.0 x 50 mm |
| Mobile Phase | 97/3 Heptane/2-propanol | 90/10 Heptane/2-propanol |
| Flow Rate | 0.50 mL/min | 0.40 mL/min |
| Temperature | 25 °C | 27 °C |
| Detection | UV at 230 nm | UV at 254 nm |
| Retention Time 1 (Rt1) | 2.79 min | 2.60 min |
| Retention Time 2 (Rt2) | 3.30 min | 3.26 min |
| Separation Factor (α) | 1.22 | 1.34 |
| Resolution (Rs) | 2.73 | Not Specified, but baseline separation is indicated |
| Reference | Orochem Technologies, UCEP-1Z-18068[6] | Orochem Technologies, UCEP-1J2-12031[7] |
Experimental Protocols
Below are the detailed experimental protocols for the two chiral HPLC methods compared above.
Method 1: Separation on Epitomize CSP-1Z
1. Instrumentation:
-
A UHPLC system equipped with a UV detector.
-
Column: Epitomize CSP-1Z, 3 µm, 3.0 x 50 mm.
2. Reagents and Materials:
-
Heptane, HPLC grade.
-
2-propanol, HPLC grade.
-
Racemic 1-(1-Naphthyl)ethanol standard.
-
This compound sample.
3. Chromatographic Conditions:
-
Mobile Phase: 97/3 (v/v) Heptane/2-propanol.
-
Flow Rate: 0.50 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 0.20 µL (for a 1 mg/mL solution).
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
-
Prepare the this compound sample at a similar concentration in the mobile phase.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution and separation factor.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the peak areas.
6. Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method 2: Separation on Epitomize CSP-1J
1. Instrumentation:
-
A UHPLC system with a UV detector.
-
Column: Epitomize CSP-1J, 1.7 µm, 3.0 x 50 mm.
2. Reagents and Materials:
-
Heptane, HPLC grade.
-
2-propanol, HPLC grade.
-
Racemic 1-(1-Naphthyl)ethanol standard.
-
This compound sample.
3. Chromatographic Conditions:
-
Mobile Phase: 90/10 (v/v) Heptane/2-propanol.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 27 °C.
-
Detection Wavelength: 254 nm.
4. Sample Preparation:
-
Prepare solutions of the racemic standard and the this compound sample in the mobile phase.
5. Procedure:
-
Follow the same procedure as in Method 1, equilibrating the column and then injecting the standard and sample solutions.
6. Calculation:
-
Calculate the enantiomeric excess (e.e.) using the peak areas as described in Method 1.
Visualizations
Experimental Workflow for Chiral HPLC Validation
The following diagram illustrates the general workflow for validating the enantiomeric purity of this compound using chiral HPLC.
Caption: Workflow for enantiomeric purity validation by chiral HPLC.
References
- 1. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. orochem.com [orochem.com]
- 7. orochem.com [orochem.com]
A Comparative Guide to the Efficacy of Chiral Resolving Agents for 1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic 1-(1-naphthyl)ethanol is a critical step in the synthesis of various chiral compounds, including pharmaceuticals and advanced materials. The separation of its enantiomers, (R)-(+)- and (S)-(-)-1-(1-naphthyl)ethanol, is paramount as they often exhibit distinct biological activities and chemical properties. This guide provides a comprehensive comparison of different chiral resolving agents for this alcohol, supported by experimental data and detailed protocols to assist researchers in selecting the most effective method for their specific needs.
Introduction to Chiral Resolution Methods
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 1-(1-naphthyl)ethanol, the two primary methods employed are diastereomeric salt formation and enzymatic kinetic resolution .
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with an enantiomerically pure resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. Subsequently, the desired enantiomer of the alcohol is recovered by decomposing the separated salt.
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, often lipases, to preferentially catalyze the transformation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the transformed and unreacted enantiomers can then be separated.
Comparison of Chiral Resolving Agents
The choice of a resolving agent is crucial for a successful and efficient resolution. The efficacy of a particular agent is evaluated based on the yield, diastereomeric excess (de%), and enantiomeric excess (ee%) of the resolved product. Below is a comparison of commonly employed resolving agents for 1-(1-naphthyl)ethanol and structurally similar compounds.
| Resolving Agent | Method | Target Enantiomer Isolated | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| D-(-)-Tartaric Acid | Diastereomeric Salt Formation | (R)-(+)-1-(1-naphthyl)ethylamine | 30-35 | Not Reported | >95 |
| O,O'-Dibenzoyl-(R,R)-tartaric acid | Diastereomeric Salt Formation | Data not available for 1-(1-naphthyl)ethanol. Generally effective for amino compounds. | - | - | - |
| (S)-Mandelic Acid | Diastereomeric Salt Formation | Data not available for 1-(1-naphthyl)ethanol. | - | - | - |
| Lipase (e.g., from Candida antarctica) | Enzymatic Kinetic Resolution | (S)-1-phenylethanol | ~41 | Not Applicable | >99 |
*Data for structurally similar compound 1-(1-naphthyl)ethylamine or 1-phenylethanol is provided as a reference point in the absence of specific comparative data for 1-(1-naphthyl)ethanol.
Experimental Protocols
Detailed methodologies are essential for replicating and optimizing chiral resolution experiments.
Protocol 1: Resolution of 1-(1-Naphthyl)ethylamine with D-(-)-Tartaric Acid
This protocol for the resolution of the analogous amine provides a strong starting point for the resolution of 1-(1-naphthyl)ethanol.
Materials:
-
Racemic 1-(1-naphthyl)ethylamine
-
D-(-)-Tartaric acid
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Salt Formation: In a flask, dissolve D-(-)-tartaric acid in a minimal amount of a heated methanol-water solvent mixture.
-
Slowly add a solution of racemic 1-(1-naphthyl)ethylamine in methanol to the tartaric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine-D-(-)-tartrate.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a sufficient amount of NaOH solution to make the solution basic.
-
Extraction: Extract the liberated (R)-(+)-1-(1-naphthyl)ethylamine with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Protocol 2: Enzymatic Kinetic Resolution of 1-Phenylethanol
This protocol for a similar secondary alcohol can be adapted for 1-(1-naphthyl)ethanol.
Materials:
-
Racemic 1-phenylethanol
-
Lipase (e.g., Novozym 435, from Candida antarctica)
-
Vinyl acetate (acyl donor)
-
Hexane (solvent)
Procedure:
-
Reaction Setup: In a flask, dissolve racemic 1-phenylethanol in hexane.
-
Add the lipase and vinyl acetate to the solution.
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Separation: Separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate by column chromatography.
-
Hydrolysis (optional): The resolved (R)-1-phenylethyl acetate can be hydrolyzed to obtain (R)-1-phenylethanol.
Visualizing the Workflow
To better illustrate the process of diastereomeric salt resolution, the following workflow diagram is provided.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Conclusion
The selection of an appropriate chiral resolving agent and method is a critical decision in the synthesis of enantiomerically pure 1-(1-naphthyl)ethanol. While diastereomeric salt formation with agents like tartaric acid derivatives offers a classical and often effective approach, enzymatic kinetic resolution provides a highly selective alternative. The optimal choice will depend on factors such as cost, desired enantiomer, required purity, and scalability. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to navigate these choices and successfully achieve their desired chiral separation. Further screening of resolving agents and optimization of reaction conditions are often necessary to achieve the highest efficacy for a specific application.
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (S)-(-)-1-(1-Naphthyl)ethanol in Focus
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral alcohols, in particular, serve as indispensable building blocks and catalysts in asymmetric synthesis. This guide provides an objective comparison of (S)-(-)-1-(1-Naphthyl)ethanol with other prominent chiral alcohols, supported by experimental data, to aid in the selection of the optimal chiral auxiliary or catalyst for specific synthetic challenges.
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental and widely utilized transformation in organic synthesis. The success of such reactions hinges on the choice of the chiral directing group, which can be a stoichiometric auxiliary or a catalytic ligand. This guide will delve into the performance of this compound and compare it with other well-established chiral alcohols across several key asymmetric reduction methodologies.
Key Methodologies in Asymmetric Ketone Reduction
Three of the most powerful and broadly applied methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and asymmetric transfer hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone, orchestrating a highly face-selective hydride transfer.[1][2][3][4]
-
Noyori Asymmetric Hydrogenation: This powerful technique employs ruthenium (II) complexes bearing chiral diphosphine ligands (such as BINAP) and chiral diamine ligands. The catalyst activates molecular hydrogen and delivers it to the ketone with exceptional enantioselectivity.[5][6][7]
-
Asymmetric Transfer Hydrogenation: A practical alternative to using high-pressure hydrogen gas, this method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral transition metal catalyst.[8][9]
Comparative Performance of Chiral Alcohols in the Asymmetric Reduction of Acetophenone
To provide a standardized comparison, the following tables summarize the performance of various chiral alcohols and their derivatives in the asymmetric reduction of acetophenone, a common benchmark substrate. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when conditions vary.
Table 1: Performance in CBS and Other Borane-Mediated Reductions of Acetophenone
| Chiral Alcohol/Derivative (Catalyst Precursor) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| This compound derived ligand¹ | Not specified | High | High | Inferred |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | High | >98 (S) | [1] |
| Chiral Lactam Alcohol | BH₃·THF | 95 | 91 (R) | [10] |
| (-)-8-Phenylmenthol (as auxiliary) | Not specified | Not specified | High | Inferred |
| (1R,2S)-(-)-Norephedrine | Not specified | Not specified | High | Inferred |
¹Data for a catalyst directly derived from this compound in a standard CBS reduction of acetophenone was not explicitly found in a comparative context. However, its structural similarity to other effective chiral secondary alcohols suggests its potential for high performance.
Table 2: Performance in Asymmetric Hydrogenation and Transfer Hydrogenation of Acetophenone
| Chiral Ligand/Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| Ru-complex with (S)-TolBINAP/(S,S)-DPEN | H₂ (45 atm) | Quantitative | 80 (R) | [5] |
| Ru-complex with (S)-XylBINAP/(S)-DAIPEN | H₂ (8 atm) | Quantitative | 99 (R) | [5] |
| Noyori-type Ru-catalyst with (1R,2S)-(+)-cis-1-amino-2-indanol | 2-Propanol | Not specified | 92 | [8] |
| Iron catalyst with chiral amine-imine ligand | 2-Propanol | Moderate to Good | Moderate to Good | [11] |
Experimental Protocols
General Experimental Workflow for Asymmetric Ketone Reduction
The following diagram illustrates a generalized workflow applicable to many asymmetric ketone reduction methods.
Detailed Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from a chiral amino alcohol.[1]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 eq) in anhydrous THF. Cool the solution to 0 °C and add 1.0 M BH₃·THF solution (e.g., 0.6 eq) dropwise. Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.
-
Reduction: Cool the flask to the desired reaction temperature (e.g., 0 °C or room temperature). Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Then, add an additional amount of 1.0 M BH₃·THF solution (e.g., 0.6 eq) dropwise.
-
Monitoring and Quenching: Stir the reaction at the same temperature until completion, as monitored by TLC. Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Work-up and Purification: Warm the mixture to room temperature and stir for 30 minutes. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Logical Relationship of CBS Reduction Components
The following diagram illustrates the key interactions in the CBS reduction.
Discussion and Future Outlook
While this compound is a readily available and structurally interesting chiral secondary alcohol, its application as a direct precursor for catalysts in mainstream asymmetric reductions like the CBS or Noyori reactions is not as extensively documented in direct comparative studies as other prominent chiral alcohols. Its bulky naphthyl group suggests it could impart significant steric influence, potentially leading to high enantioselectivity.
The data presented highlights the exceptional performance of established chiral auxiliaries and ligands derived from amino alcohols (e.g., diphenylprolinol) and biaryl systems (e.g., BINOL). For researchers considering this compound, its utility may be more pronounced in specific applications, such as in asymmetric transfer hydrogenation of naphthyl ketones or as a chiral solvating agent for NMR-based enantiomeric excess determination.
Further research directly comparing ligands derived from this compound with state-of-the-art catalysts under standardized conditions is warranted to fully elucidate its potential and define its niche in the landscape of asymmetric synthesis. The development of novel ligands from readily available chiral sources like this compound remains a valuable endeavor in the continuous pursuit of more efficient and selective asymmetric transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. nobelprize.org [nobelprize.org]
- 8. research.rug.nl [research.rug.nl]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (S)-(-)-1-(1-Naphthyl)ethanol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereoisomer of a molecule can determine its pharmacological efficacy and safety profile. (S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate, and its synthesis provides an excellent case study for comparing traditional chemical methods with emerging biocatalytic approaches. This guide offers an objective comparison of chemical and enzymatic strategies for the synthesis of this compound, supported by experimental data and detailed methodologies.
Executive Summary
Both chemical and enzymatic methods offer viable pathways to this compound, each with distinct advantages and disadvantages. Chemical synthesis, often employing chiral reducing agents like (-)-DIP-Chloride, provides a direct and well-established route. In contrast, enzymatic synthesis, utilizing whole-cell biocatalysts such as Candida viswanathii or Pichia kudriavzevii, represents a greener and highly selective alternative. The choice between these methods will largely depend on the specific priorities of the researcher or organization, including factors like desired enantiopurity, scalability, cost, and environmental impact.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound based on reported experimental findings.
| Parameter | Chemical Synthesis: Asymmetric Reduction with (-)-DIP-Chloride | Enzymatic Synthesis: Whole-Cell Bioreduction |
| Starting Material | 1-Acetonaphthone | 1-Acetonaphthone |
| Catalyst/Biocatalyst | (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Chloride] | Candida viswanathii or Pichia kudriavzevii whole cells |
| Typical Yield | ~85%[1] | 67% (Pichia sp.)[2], >97% conversion (C. viswanathii)[3] |
| Enantiomeric Excess (e.e.) | 92% (S)[1] | >99% (S) (C. viswanathii)[3], 100% (S) (Pichia sp.)[2] |
| Reaction Temperature | -25°C to room temperature[4] | 25°C (C. viswanathii)[3] |
| Reaction Time | 12 hours to 3 days[1][4] | Typically 24 hours or less[3] |
| Solvent System | Anhydrous organic solvents (e.g., THF, diethyl ether)[1] | Aqueous media (e.g., buffer solution)[3] |
| Key Reagents | (-)-DIP-Chloride, diethanolamine | Growth media components, glucose (as a co-substrate for cofactor regeneration) |
Experimental Protocols
Chemical Synthesis: Asymmetric Reduction of 1-Acetonaphthone with (-)-DIP-Chloride
This protocol is a representative procedure for the asymmetric reduction of a prochiral ketone using (-)-DIP-Chloride.[1]
Materials:
-
1-Acetonaphthone
-
(-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Pentane or Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 1-acetonaphthone in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -25°C in a suitable cooling bath.
-
Slowly add a solution of (-)-DIP-Chloride in anhydrous THF to the stirred ketone solution.
-
Maintain the reaction mixture at -25°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine to form a boronic acid-diethanolamine complex.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Add pentane or hexane to the residue to precipitate the boron complex.
-
Filter the mixture and wash the solid with fresh pentane or hexane.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Enzymatic Synthesis: Whole-Cell Bioreduction of 1-Acetonaphthone using Candida viswanathii
This protocol is based on the methodology for the whole-cell bioreduction of 1-acetonaphthone.[3]
Materials:
-
Candida viswanathii culture
-
Yeast extract, peptone, and glucose for growth medium
-
1-Acetonaphthone
-
Phosphate buffer (e.g., 50 mM, pH 8)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a sterile growth medium (containing yeast extract, peptone, and glucose) with Candida viswanathii from a stock culture. Incubate at 25°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer to remove residual media components.
-
Biotransformation: Resuspend the washed cell pellet in a phosphate buffer (pH 8) to a specific cell concentration (e.g., 200 g/L).
-
Add 1-acetonaphthone to the cell suspension to a final concentration of 2 g/L.
-
Incubate the reaction mixture at 25°C with shaking for 24 hours. Monitor the conversion of the substrate to the product by TLC or GC.
-
Product Extraction: After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction process to maximize product recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Mandatory Visualization
Caption: Experimental workflow for the chemical synthesis of this compound.
References
Determining the Absolute Configuration of 1-(1-Naphthyl)ethanol Enantiomers: A Comparative Guide
The determination of the absolute spatial arrangement of atoms in chiral molecules, known as absolute configuration, is a critical step in chemical research, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities.[1] This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of the enantiomers of 1-(1-naphthyl)ethanol, a chiral secondary alcohol. The methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method, Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. Each section details the experimental protocol, presents expected data formats, and outlines the advantages and limitations of the technique.
NMR Spectroscopy: The Mosher Ester Method
The Mosher ester method is a widely used NMR technique for deducing the absolute configuration of secondary alcohols and amines.[2][3] It involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the differences in these shifts (Δδ) can be correlated to the absolute configuration of the alcohol.[5][6]
-
Esterification (Parallel Synthesis):
-
In two separate, dry NMR tubes, dissolve 1-2 mg of the enantiomerically enriched 1-(1-naphthyl)ethanol sample.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride, and to the other, add the same excess of (S)-(+)-MTPA chloride.
-
Add an appropriate deuterated solvent (e.g., CDCl₃) and a small amount of a base, such as pyridine, to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature. The reaction progress can be monitored by ¹H NMR.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Carefully assign the proton signals for the substituents adjacent to the stereocenter, particularly the methyl group and the protons of the naphthyl ring. Two-dimensional NMR techniques like COSY may be necessary for unambiguous assignment.[6]
-
-
Data Analysis:
-
Calculate the chemical shift differences for corresponding protons using the formula: Δδ = δₛ - δᵣ, where δₛ is the chemical shift of a proton in the (S)-MTPA ester and δᵣ is the chemical shift in the (R)-MTPA ester.[4]
-
Apply the Mosher model: For an (R)-alcohol configuration, protons that lie on the right side of the Mosher ester plane in the established conformational model will have a positive Δδ, while those on the left will have a negative Δδ. The opposite is true for an (S)-alcohol.
-
| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δₛ - δᵣ) (ppm) | Inferred Configuration |
| Methyl Protons (L²) | 1.55 | 1.65 | +0.10 | R |
| Phenyl Protons (L¹) | 7.30 - 7.45 | 7.25 - 7.40 | < 0 | R |
-
Advantages: Requires only small amounts of material (1-3 mg), does not require crystallization, and the analysis can be performed in a standard NMR tube.[7] The method is robust and widely accepted.
-
Limitations: The synthesis of both diastereomers is required for the classical method.[6] Signal assignment can be complex for intricate molecules, and the conformational model may not hold for sterically hindered systems.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the definitive method for determining absolute configuration.[8][9] It provides a direct, three-dimensional representation of the atomic arrangement in a crystalline solid. The technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift, allowing for the differentiation between a molecule and its non-superimposable mirror image.[8]
-
Crystallization:
-
Prepare a suitable single crystal of an enantiomerically pure derivative of 1-(1-naphthyl)ethanol. Since the native alcohol contains only light atoms (C, H, O), derivatization with a molecule containing a heavier atom (e.g., bromine, or forming a salt with a chiral amine and a heavy anion) is often necessary to produce a significant anomalous scattering signal.[9]
-
Grow high-quality crystals (typically 0.1-0.3 mm) via slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically using copper (Cu Kα) radiation, as its wavelength is effective at inducing anomalous scattering from many elements.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure to determine the relative configuration of all atoms.
-
Refine the structural model against the experimental data. The key step is to perform a refinement that correctly models the anomalous scattering effects.
-
The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct.[9]
-
| Parameter | Description | Typical Value for Correct Assignment |
| Chemical Formula | C₁₂H₁₂O (or derivative) | - |
| Crystal System | e.g., Monoclinic, Orthorhombic | - |
| Space Group | A non-centrosymmetric (chiral) space group | - |
| Radiation | X-ray source used (e.g., Cu Kα, λ = 1.5418 Å) | - |
| Flack Parameter | A parameter indicating the correctness of the absolute structure model. | 0.0(1) (i.e., close to zero with a small uncertainty) |
-
Advantages: Provides an unambiguous and highly reliable determination of the absolute configuration, often considered the "gold standard."[8] It also reveals detailed information about conformation and intermolecular interactions in the solid state.
-
Limitations: The primary challenge is growing a single crystal of sufficient quality, which can be difficult and time-consuming.[9] For molecules containing only light atoms (C, H, O, N), derivatization with a heavy atom may be required to obtain a reliable result.[9]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] Enantiomers produce CD spectra that are mirror images of each other. The absolute configuration can be determined by comparing the experimental CD spectrum to the spectrum of a known standard or to a spectrum predicted by quantum chemical calculations.[3]
-
Sample Preparation:
-
Dissolve a known concentration of the enantiomerically pure 1-(1-naphthyl)ethanol in a suitable solvent (e.g., cyclohexane, methanol) that is transparent in the wavelength range of interest. The naphthyl chromophore is expected to produce signals in the UV region (200-350 nm).
-
-
CD Spectrum Acquisition:
-
Record the CD spectrum using a CD spectropolarimeter. The data is typically plotted as molar ellipticity [θ] versus wavelength (nm).
-
Record the spectrum of the pure solvent as a baseline for subtraction.
-
-
Data Analysis and Interpretation:
-
Identify the positive and negative absorption bands, known as Cotton effects.
-
Empirical Comparison: Compare the sign and shape of the experimental Cotton effects to those reported in the literature for structurally similar compounds with known absolute configurations.
-
Computational Approach: Use quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) to calculate the theoretical CD spectrum for one enantiomer (e.g., the R-enantiomer). A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms that configuration. A mirror-image match indicates the S-enantiomer.
-
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Cotton Effect |
| ~220 | Positive | Positive |
| ~280 | Negative | Negative |
Note: The data above is hypothetical and serves to illustrate the expected output. The sign and position of the Cotton effects are key to the assignment.
-
Advantages: This technique is fast, highly sensitive, requires very little sample, and does not require derivatization or crystallization.[3][10] It is a solution-based measurement, which can be more representative of the molecule's state in biological systems.
-
Limitations: The method can be empirical if not supported by high-level computation.[3] The presence of multiple conformers in solution can complicate the spectrum and its interpretation, potentially requiring sophisticated computational analysis to achieve a reliable assignment.[7]
References
- 1. High Resolution Spectroscopic Studies of 1-(1-Naphthyl)ethylamine in S0 and S1: Exploring the Dependence of Circular Dichroism on Conformational Structure | NIST [nist.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spark904.nl [spark904.nl]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. erythro-1-Naphthyl-1-(2-piperidyl)methanol: synthesis, resolution, NMR relative configuration, and VCD absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization.[1] Among the arsenal of analytical techniques available to researchers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods.[1] This guide provides an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment.[1] Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers. Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[1][2] In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes or stable diastereomers, respectively, resulting in distinct NMR signals for each enantiomer.[1][2]
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1] A summary of their key performance characteristics is presented below.
| Feature | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1][2] |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be required for the indirect method. | Dissolution in a deuterated solvent and addition of a chiral solvating or derivatizing agent.[1][3] |
| Analysis Time | Typically 15-60 minutes per sample.[2] | Typically 5-15 minutes per sample (after any necessary derivatization).[2][4] |
| Sensitivity | High, often with lower limits of detection and quantitation than NMR.[5] | Generally lower sensitivity compared to HPLC.[6] |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample).[2][4] | Low (e.g., ~0.6 mL of deuterated solvent per sample).[2][4] |
| Data Analysis | Integration of peak areas of separated enantiomers.[1] | Integration of distinct resonance peaks for each diastereomer.[1] |
| Advantages | High resolution and sensitivity, well-established for routine quality control.[2][5] | Rapid analysis, minimal sample preparation for CSAs, non-destructive.[4][5] |
| Disadvantages | Longer analysis time, higher solvent consumption, method development can be time-consuming.[2][4] | Lower sensitivity, potential for signal overlap, accuracy can be affected by integration errors. |
Data Presentation: Cross-Validation of Enantiomeric Excess of Metoprolol
A direct, head-to-head comparison of chiral HPLC and NMR on the same batch of a chiral compound is the most robust approach for cross-validation. The following table presents a comparative analysis of the enantiomeric excess of synthetic mixtures of (R)-metoprolol in (S)-metoprolol, as determined by both HPLC and ¹H-NMR.
| Nominal Content of (R)-Metoprolol (%) | Measured by HPLC (%) | Measured by ¹H-NMR (%) |
| 2.5 | 2.5 | 2.5 |
| 5.0 | 5.0 | 5.0 |
Data synthesized from a study on the chiral analysis of β-blockers. The study demonstrated a high agreement between the two methods for the determination of the (R)-enantiomer in a standard solution of the (S)-isomer.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Method for the Analysis of 1-Phenylethanol
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OB-H)[8]
-
HPLC-grade n-hexane and isopropanol[8]
-
Racemic 1-phenylethanol standard
-
Sample of 1-phenylethanol with unknown ee
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.[8]
-
Standard and Sample Preparation: Dissolve a small amount of the racemic 1-phenylethanol standard in the mobile phase. Prepare the sample with unknown ee in the same manner.
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample with unknown ee.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral NMR Method for the Analysis of a Chiral Amine using a Chiral Solvating Agent
Materials:
-
Chiral amine analyte
-
Chiral solvating agent (e.g., (S)-Mandelic Acid)[3]
-
Deuterated chloroform (CDCl₃)[1]
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex. Protons close to the chiral center are most likely to show distinct chemical shifts.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
-
Mandatory Visualization
Caption: Workflow for cross-validation of enantiomeric excess.
Conclusion
Both chiral HPLC and chiral NMR are powerful and reliable techniques for the determination of enantiomeric excess. Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification.[5] It is often the method of choice for routine quality control and release testing in a regulated environment.[5] Chiral NMR offers a rapid and non-destructive method for determining enantiomeric excess.[5] It requires minimal sample preparation when using a chiral solvating agent and can be particularly useful for reaction monitoring and high-throughput screening.[5]
For comprehensive and confident characterization of the enantiomeric purity of a chiral compound, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.
References
Literature review of synthetic routes to enantiomerically pure 1-(1-naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 1-(1-naphthyl)ethanol is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the unwanted enantiomer. This guide provides a comprehensive literature review of the primary synthetic routes to access this valuable chiral alcohol, with a focus on comparing their performance through quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure 1-(1-naphthyl)ethanol can be broadly categorized into two main strategies: the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone, and the resolution of racemic 1-(1-naphthyl)ethanol. Within these categories, several methodologies have been developed, each with its own set of advantages and limitations.
Asymmetric Reduction of 1'-Acetonaphthone
This approach involves the direct, stereoselective conversion of 1'-acetonaphthone to a single enantiomer of the corresponding alcohol.
Table 1: Comparison of Asymmetric Reduction Methods for 1'-Acetonaphthone
| Method | Catalyst/Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e., %) | Key Features & Conditions |
| Biocatalytic Reduction | Candida viswanathii MTCC 5158 (whole cells) | (S)- | >97 | >99 | Resting cells, pH 8, 25 °C. Environmentally benign, high enantioselectivity.[1] |
| Pichia kudriavzevii | (S)- | 67 | 100 | Whole-cell bioreduction.[2] | |
| Geotrichum candidum | (S)- | High | >99 | Aqueous media with organic co-solvents. | |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-TsDPEN complex | (R)- or (S)- | High (typically >90) | High (typically >95) | Utilizes a hydrogen donor like isopropanol or formic acid. Requires a chiral ruthenium catalyst. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalyst | (R)- or (S)- | Generally high | High (often >95) | Employs a stoichiometric borane source with a catalytic amount of a chiral oxazaborolidine. Very reliable and predictable stereochemical outcome. |
Resolution of Racemic 1-(1-Naphthyl)ethanol
Resolution strategies start with a racemic mixture of the alcohol and selectively separate one enantiomer.
Table 2: Comparison of Resolution Methods for Racemic 1-(1-Naphthyl)ethanol
| Method | Catalyst/Reagent | Resolved Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Features & Conditions |
| Kinetic Resolution (KR) | Candida antarctica Lipase B (CALB) | (R)-alcohol and (S)-acetate (or vice versa) | Max. 50% for each enantiomer | High (can exceed 99) | Enzymatic acylation of one enantiomer, leaving the other unreacted. Requires separation of the product ester and remaining alcohol. |
| Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst + Novozym 435 (immobilized CALB) | (R)-acetate | >96 | 99 | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100%. |
Experimental Protocols
Biocatalytic Reduction of 1'-Acetonaphthone using Candida viswanathii**
This protocol is adapted from the work of Chadha et al. on the enantioselective reduction using whole cells of Candida viswanathii.
Materials:
-
1'-Acetonaphthone
-
Resting cells of Candida viswanathii MTCC 5158
-
Phosphate buffer (pH 8.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, suspend the resting cells of Candida viswanathii (200 g/L) in phosphate buffer (pH 8.0).
-
Add 1'-acetonaphthone to a final concentration of 2 g/L.
-
Add glucose as a co-substrate.
-
Incubate the reaction mixture at 25 °C with agitation.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford enantiomerically pure (S)-1-(1-naphthyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Dynamic Kinetic Resolution of Racemic 1-(1-Naphthyl)ethanol
This protocol is based on the principles of chemoenzymatic dynamic kinetic resolution.
Materials:
-
Racemic 1-(1-naphthyl)ethanol
-
Ruthenium racemization catalyst (e.g., a Shvo-type catalyst)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%).
-
Add Novozym 435 (typically 30-60 mg per mmol of substrate).
-
Add anhydrous toluene to the flask.
-
Add the racemic 1-(1-naphthyl)ethanol (1 equivalent).
-
Add the acyl donor (e.g., 1.5-2 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 70 °C).
-
Monitor the conversion of the starting alcohol and the formation of the acetate product by GC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme and the ruthenium catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting product is the enantiomerically pure acetate of one of the enantiomers of 1-(1-naphthyl)ethanol. This can be hydrolyzed back to the alcohol if desired.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Asymmetric Transfer Hydrogenation of 1'-Acetonaphthone
This is a general protocol for the asymmetric transfer hydrogenation of aryl ketones using a Ru-TsDPEN catalyst.
Materials:
-
1'-Acetonaphthone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) for the (R)-alcohol, or the (R,R)-enantiomer for the (S)-alcohol.
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol with a base (e.g., KOtBu)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral TsDPEN ligand in the anhydrous solvent to form the pre-catalyst.
-
Stir the solution at room temperature for 20-30 minutes.
-
In a separate flask, dissolve 1'-acetonaphthone in the hydrogen donor solvent system (e.g., formic acid/triethylamine or isopropanol with base).
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualization of Synthetic Strategy Selection
The choice of synthetic route depends on several factors, including the desired enantiomer, required scale, and available resources. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic route to enantiomerically pure 1-(1-naphthyl)ethanol.
References
Benchmarking Biocatalysts for the Asymmetric Reduction of 1-Acetonaphthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. 1-(1-Naphthyl)ethanol, the product of 1-acetonaphthone reduction, is a key intermediate for several pharmacologically active compounds. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for this conversion. This guide provides a comparative overview of different biocatalysts, including whole-cell systems and isolated enzymes, for the asymmetric reduction of 1-acetonaphthone, supported by experimental data.
Comparative Performance of Biocatalysts
The selection of an appropriate biocatalyst is paramount for achieving high conversion and enantioselectivity. Below is a summary of the performance of various biocatalysts in the reduction of 1-acetonaphthone and structurally related ketones.
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) | Reaction Conditions | Reference |
| Pichia kudriavzevii | 1-Acetonaphthone | (S)-1-(1-Naphthyl)ethanol | 75 | >99 | Whole cells, optimized parameters | [1] |
| Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (S)-4-Chloro-1-phenylethanol | >99 | >99 | Whole cells, 30°C, pH 5.7 | [2][3] |
| Candida parapsilosis CCTCC M203011 | Acetyltrimethylsilane | (R)-1-Trimethylsilylethanol | High | High | Immobilized whole cells in ionic liquid/buffer biphasic system | [4] |
| Rhodotorula rubra MY 2169 | A ketosulfone | trans-hydroxysulfone | High | >96 (d.e.) | Whole cells, optimized temperature and pH | [5] |
| Carbonyl Reductase from Acetobacter sp. CCTCC M209061 | Various ketones | (S)-Alcohols | - | High | Isolated enzyme, NADH-dependent | [1] |
| Carbonyl Reductases (SCR1, SCR2, SCR3) from Candida parapsilosis | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | High | High | Isolated enzymes (recombinant E. coli), NADPH-dependent | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines generalized protocols for whole-cell biocatalytic reduction and the analysis of the reaction products.
Whole-Cell Biocatalytic Reduction of 1-Acetonaphthone
This protocol is a generalized procedure based on methodologies for various yeast and bacterial whole-cell biotransformations.[1][2][4]
a) Microorganism Cultivation:
-
Inoculum Preparation: A loopful of the desired microorganism (e.g., Pichia kudriavzevii, Acetobacter sp.) is inoculated into a sterile seed medium. The composition of the medium is specific to the microorganism. For example, a medium for Acetobacter sp. might contain glucose, fructose, and soy peptone.[2][3]
-
Cultivation: The culture is incubated at an optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified period (e.g., 24-48 hours) to reach the desired cell density.[2]
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C), and the cell pellet is washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).
b) Bioreduction Reaction:
-
Reaction Setup: The washed cell pellet (as a wet cell mass or lyophilized powder) is resuspended in a reaction buffer.
-
Substrate Addition: 1-Acetonaphthone, dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to avoid substrate inhibition, is added to the cell suspension to a final concentration (e.g., 10-50 mM).
-
Co-substrate/Cofactor Regeneration: For many whole-cell systems, an external cofactor is not necessary as it is regenerated intracellularly.[7] A co-substrate such as glucose or isopropanol is often added to facilitate this regeneration.
-
Incubation: The reaction mixture is incubated at a controlled temperature and pH with agitation. Reaction progress is monitored over time (e.g., 24-72 hours).
c) Product Extraction and Analysis:
-
Extraction: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The organic extract is dried, concentrated, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
Analytical Method: Chiral Gas Chromatography (GC)
This is a general procedure for the analysis of the enantiomers of 1-(1-naphthyl)ethanol.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Astec® CHIRALDEX™ G-DA).[8]
-
Sample Preparation: The product, 1-(1-naphthyl)ethanol, may require derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and separation.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal (e.g., 160°C) or a temperature gradient to achieve optimal separation of the enantiomers.
-
Carrier Gas: Helium or hydrogen.
-
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram.
Visualizing the Workflow
A systematic approach is essential for the successful benchmarking of biocatalysts. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for benchmarking biocatalysts.
The logical flow for evaluating different biocatalysts for the reduction of 1-acetonaphthone is depicted above. It begins with the selection and preparation of the biocatalyst, followed by the enzymatic reaction and subsequent analysis of the products to determine the catalyst's efficiency and selectivity.
Signaling Pathways and Cofactor Regeneration
For whole-cell biocatalysis, the regeneration of the nicotinamide cofactor (NADH or NADPH) is crucial for driving the reduction reaction. This is typically linked to the cell's central carbon metabolism.
Caption: Cofactor regeneration in whole-cell biocatalysis.
As illustrated, a co-substrate like glucose is metabolized through pathways such as the pentose phosphate pathway, which reduces NADP+ to NADPH. This NADPH is then utilized by endogenous ketoreductases to reduce 1-acetonaphthone to the desired chiral alcohol. The resulting NADP+ is subsequently regenerated by the metabolic pathway, creating a cyclic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of culture conditions to produce high yields of active Acetobacter sp. CCTCC M209061 cells for anti-Prelog reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of culture conditions to produce high yields of active Acetobacter sp. CCTCC M209061 cells for anti-Prelog reduction of prochiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient anti-Prelog enantioselective reduction of acetyltrimethylsilane to (R)-1-trimethylsilylethanol by immobilized Candida parapsilosis CCTCC M203011 cells in ionic liquid-based biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric bioreduction of a ketosulfone to the corresponding trans-hydroxysulfone by the yeast Rhodotorula rubra MY 2169 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Conversion of Racemic 1-Phenyl-1,2-ethanediol by Stereoinversion Involving a Novel Cofactor-Dependent Oxidoreduction System of Candida parapsilosis CCTCC M203011 | Semantic Scholar [semanticscholar.org]
- 8. Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Analysis of Diastereomeric Derivatives for the Validation of Enantiomeric Purity
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the stereochemical integrity of drug candidates and other chiral molecules. One of the most established and versatile strategies for this purpose is the analysis of diastereomeric derivatives.
This guide provides a comprehensive comparison of the primary analytical techniques used for the validation of enantiomeric purity via diastereomeric derivatization. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
The Principle of Diastereomeric Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation and quantification challenging.[1][2][3] The core principle of this indirect method is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[4][5] Diastereomers, unlike enantiomers, have distinct physical and chemical properties, allowing for their separation and quantification using standard achiral analytical techniques.[1][2]
Comparison of Analytical Techniques
The choice of analytical method for diastereomeric analysis depends on several factors, including the nature of the analyte, the required sensitivity and resolution, sample throughput, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and NMR spectroscopy for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common)[6] | > 1.5 (baseline separation is common)[6] | Relies on the separation of diastereomeric signals (Δδ)[6] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[6] | 1 - 10 pg on column[6] | ~0.1% of the minor enantiomer[6] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[6] | 5 - 50 pg on column[6] | ~0.5% of the minor enantiomer[6] |
| Analysis Time | 10 - 30 minutes per sample[6] | 15 - 45 minutes per sample[6] | 5 - 20 minutes per sample (after derivatization)[6] |
| Sample Preparation | Dissolution in mobile phase, derivatization[6] | Derivatization to a volatile analyte is often required[6] | Derivatization or use of a chiral solvating agent[6] |
| Key Advantages | Wide applicability, robust and well-established methods, variety of achiral stationary phases.[3][7][8][9] | High sensitivity, suitable for volatile and thermally stable compounds.[6] | Non-destructive, provides structural information, minimal sample preparation in some cases.[6][10] |
| Key Disadvantages | Requires derivatization, potential for kinetic resolution.[11] | Limited to volatile and thermally stable analytes, derivatization is often necessary.[6] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex spectra.[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of diastereomers due to its versatility and the availability of a broad range of achiral stationary phases.[7][8]
Protocol: Separation of Diastereomeric Esters
-
Derivatization:
-
Dissolve the racemic alcohol (e.g., 1-phenylethanol) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess (1.1 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine).[5]
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a small amount of water and extract the diastereomeric esters.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[12]
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL.[9][12]
-
Injection Volume: 10 µL.[9]
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for determining enantiomeric purity, often with minimal sample preparation after derivatization.[6][10] The formation of diastereomers leads to distinct signals in the NMR spectrum, allowing for their quantification.[13][14]
Protocol: Determination of Enantiomeric Purity using a Chiral Derivatizing Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Solvent: Deuterated chloroform (CDCl₃).[6]
-
Derivatization (in situ):
-
In an NMR tube, dissolve the chiral amine sample (approximately 5 mg).
-
Add one equivalent of a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[5]
-
Add a coupling reagent (e.g., DCC or EDC) to facilitate amide bond formation.
-
Add approximately 0.6 mL of CDCl₃.[6]
-
Gently shake the tube to ensure complete dissolution and reaction. The formation of diastereomeric amides is typically rapid.
-
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum.[13]
-
Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to the two diastereomers.[13] For Mosher's amides, the methoxy or CF₃ signals are often well-separated.[13]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the analysis of diastereomeric derivatives.
Caption: Experimental workflow for enantiomeric purity analysis via diastereomeric derivatization.
Caption: Logical relationship of converting enantiomers to separable diastereomers.
Conclusion
The analysis of diastereomeric derivatives is a robust and reliable strategy for the validation of enantiomeric purity. By converting inseparable enantiomers into diastereomers with distinct physical properties, researchers can leverage common analytical techniques like HPLC, GC, and NMR for accurate quantification. The choice of the optimal method depends on the specific characteristics of the analyte and the analytical requirements of the study. This guide provides a foundational understanding and practical protocols to aid researchers in selecting and implementing the most suitable approach for their needs.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical and chemical industries, where the physiological activity of a chiral molecule often resides in a single enantiomer. 1-(1-Naphthyl)ethanol serves as a common probe molecule for evaluating the performance of chiral stationary phases (CSPs). This guide provides an objective comparison of different CSPs for the resolution of its enantiomers, supported by experimental data, to aid researchers in selecting the most effective stationary phase for their analytical or preparative needs.
Comparison of Chiral Stationary Phase Performance
The enantioseparation of 1-(1-naphthyl)ethanol has been successfully achieved on various types of chiral stationary phases. The performance of three distinct CSPs—a cellulose-based, an amylose-based, and a Pirkle-type CSP—is summarized below. These polysaccharide and Pirkle-type phases represent some of the most widely used and successful CSPs in chiral chromatography.[1][2]
| CSP Type | Column Name | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Polysaccharide (Cellulose) | CHIRALCEL OD-3R | 4.6 x 150 mm, 3 µm | Water / Acetonitrile (60/40) | 1.0 | 25 | 7.23 | 8.32 | 1.15 | 3.59[3] |
| Polysaccharide (Amylose) | CHIRALPAK IB-3 | 4.6 x 50 mm, 3 µm | n-Hexane / 2-Propanol (90/10) | 5.0 | 25 | 1.34 | 2.01 | 1.50 | 3.29[4] |
| Pirkle-Type | Epitomize CSP-1Z | 3.0 x 50 mm, 3 µm | Heptane / 2-Propanol (97/3) | 0.5 | 25 | 4.47 | 5.47 | 1.22 | 2.73 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Sample Preparation
A stock solution of racemic 1-(1-naphthyl)ethanol was prepared by dissolving the compound in the mobile phase to a final concentration of 1 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.
HPLC Conditions
1. Polysaccharide (Cellulose-based) CSP - CHIRALCEL OD-3R [3]
-
Column: CHIRALCEL OD-3R (4.6 x 150 mm, 3 µm)
-
Chromatographic Mode: Reverse Phase
-
Mobile Phase: A mixture of water and acetonitrile in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV-VIS at 254 nm
-
Injection Volume: 5 µL (corresponding to 0.005 mg)
2. Polysaccharide (Amylose-based) CSP - CHIRALPAK IB-3 [4]
-
Column: CHIRALPAK IB-3 (4.6 x 50 mm, 3 µm)
-
Chromatographic Mode: Normal Phase
-
Mobile Phase: A mixture of n-hexane and 2-propanol in a 90:10 ratio.
-
Flow Rate: 5.0 mL/min
-
Temperature: 25 °C
-
Detection: UV-VIS at 270 nm
-
Injection Volume: 5 µL (corresponding to 0.005 mg)
3. Pirkle-Type CSP - Epitomize CSP-1Z
-
Column: Epitomize CSP-1Z (3.0 x 50 mm, 3 µm)
-
Mobile Phase: A mixture of heptane and 2-propanol in a 97:3 ratio.
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 0.2 µL (from a 1 mg/mL solution)
Data Analysis
The following standard chromatographic equations were used to calculate the performance parameters:
-
Retention Factor (k'): k' = (tR - t0) / t0
-
where tR is the retention time of the analyte and t0 is the column dead time.
-
-
Separation Factor (α): α = k'2 / k'1
-
where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.
-
-
Resolution (Rs): Rs = 2 * (tR2 - tR1) / (w1 + w2)
-
where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.
-
Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate chiral stationary phase and developing a separation method is a systematic process. The following diagram illustrates a typical workflow.
References
Safety Operating Guide
Proper Disposal of (S)-(-)-1-(1-Naphthyl)ethanol: A Step-by-Step Guide
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of (S)-(-)-1-(1-Naphthyl)ethanol, ensuring compliance with regulations and minimizing risks to personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). While an SDS for the closely related compound 2-(1-Naphthyl)ethanol suggests it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, individual suppliers may provide different hazard assessments.[1] Always adhere to the precautionary measures outlined in the SDS for the specific product in your possession.
Key Hazard Considerations:
| Hazard Profile | This compound & Related Compounds | Personal Protective Equipment (PPE) |
| Physical State | Solid[1] | Safety glasses or goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] | Segregate from incompatible materials during storage and disposal.[2][3] |
| Primary Hazards | While not always classified as hazardous, avoid inhalation of dust and contact with skin and eyes.[1] | Handle in a well-ventilated area or a chemical fume hood.[1][4] |
| Flammability | The parent compound, ethanol, is highly flammable. While this compound is a solid, caution should be exercised around ignition sources.[5][6] | Keep away from open flames, hot surfaces, and sparks.[5][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound. This process should be integrated into your laboratory's overall chemical hygiene and waste management plan.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is in its pure form, in a solution, or mixed with other chemical waste. The composition of the waste stream will dictate the appropriate disposal route.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent hazardous reactions.[2][3] Waste should be segregated into clearly defined categories, such as non-halogenated organic solids.[4]
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Container:
-
For solid this compound, use a designated, clean, and dry solid waste container that is compatible with the chemical.[4]
-
If it is a solution, use a sealable, chemical-resistant container, with plastic being a preferred material.[8]
-
The original container may be used for disposal if it is in good condition and the label is intact.[2]
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[9][10]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
Indicate the approximate quantity or concentration of the chemical in the container.
-
Record the date when waste accumulation began.[11]
-
-
Store the Waste Container Properly:
-
Keep the waste container securely closed at all times, except when adding waste.[3][8]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation.[8][11]
-
The SAA should be a well-ventilated area, away from ignition sources and incompatible chemicals.[7][10]
-
Utilize secondary containment, such as a tray or bin, for liquid waste containers to prevent spills.[3]
-
Step 3: Arranging for Final Disposal
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound, or any laboratory chemical, in the regular trash or down the sink.[3][8][12] This practice is illegal and environmentally harmful.[13]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of chemical waste.[8]
-
Schedule a Waste Pickup: Once the waste container is nearly full (approximately 90%) or has reached the accumulation time limit set by your institution (often within 6-12 months), contact EHS to schedule a waste pickup.[11][14][15] Provide them with all necessary information from the waste label.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision pathway for waste segregation.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. airgas.com [airgas.com]
- 6. guttmanenergy.com [guttmanenergy.com]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. acs.org [acs.org]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
Comprehensive Safety and Handling Guide for (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (S)-(-)-1-(1-Naphthyl)ethanol. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid contact with the skin and eyes[1]. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety practices should always be observed[2].
Summary of Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Specification |
| Eye Protection | Essential | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Essential | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or latex gloves are generally suitable for handling ethanol-based compounds[3]. However, for prolonged or direct contact, it is advisable to consult specific glove manufacturer's chemical resistance data. |
| Respiratory Protection | As Needed | No protective equipment is needed under normal use conditions with adequate ventilation[2]. A type N95 (US) respirator may be considered in situations where dust generation is unavoidable. |
| Body Protection | Recommended | A lab coat or other protective clothing should be worn to prevent skin contact[2]. |
Safe Handling and Operational Plan
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Key Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area. Engineering controls such as a chemical fume hood should be used when handling open containers[2][3].
-
Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the formation of dust during handling.[1][2]
-
Preventing Contact: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[2]
-
Ignition Sources: Keep the chemical away from heat and all possible sources of ignition[3].
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Experimental Workflow:
Disposal Plan
This compound must be disposed of as hazardous waste. Improper disposal can pose a threat to the environment and is a violation of regulations.
Disposal Procedures:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification[2].
-
Do Not Dispose in Drains or Trash: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Segregation: Collect unused or expired this compound and any contaminated materials (e.g., gloves, weigh boats, filter paper) in a designated, compatible, and properly labeled hazardous waste container.
-
Containerization: Use a container that is in good condition with a secure, leak-proof lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from drains, heat sources, and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.
Spill Management:
-
Small Spills: For small spills, and while wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office for assistance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
